6-(Aminomethyl)-5-chloropyridin-2-amine
Description
Properties
IUPAC Name |
6-(aminomethyl)-5-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c7-4-1-2-6(9)10-5(4)3-8/h1-2H,3,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWCAYSYSPTLGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Synthetic Landscape of Chloro-Aminopyridines: A Technical Guide to 6-(Aminomethyl)-5-chloropyridin-2-amine and its Isomeric Relatives for Drug Discovery
Introduction: Unraveling a Scaffold of Potential
In the intricate world of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions make it a privileged structure in drug design. Within this vast chemical space, functionalized chloropyridines serve as versatile building blocks, offering synthetic handles for the construction of complex molecular architectures. This guide delves into the chemical structure, properties, and synthetic utility of 6-(aminomethyl)-5-chloropyridin-2-amine and its closely related, commercially significant isomers. While direct, in-depth literature on 6-(aminomethyl)-5-chloropyridin-2-amine is sparse, a comprehensive understanding of its isomeric counterparts, such as 2-amino-5-chloropyridine, provides invaluable insights for researchers and drug development professionals. This document will therefore focus on the well-characterized isomers to provide a robust framework for anticipating the reactivity and potential applications of this entire class of compounds. The aminopyridine motif is a key feature in compounds developed for neglected tropical diseases, highlighting the therapeutic potential of this scaffold.[1]
Physicochemical Properties: A Comparative Overview
The precise arrangement of functional groups on the pyridine ring significantly influences the physicochemical properties of these molecules. Understanding these properties is paramount for predicting their behavior in both chemical reactions and biological systems. Below is a comparative table of key properties for relevant isomers.
| Property | 2-Amino-5-chloropyridine | 2-Amino-6-chloropyridine | 5-Amino-6-chloropyridin-2-ol | 5-(Aminomethyl)-2-chloropyridine |
| Molecular Formula | C5H5ClN2[2][3] | C5H5ClN2[3] | C5H5ClN2O[4] | C6H7ClN2[5] |
| Molecular Weight | 128.56 g/mol [2][3][6] | 128.56 g/mol [3] | 144.56 g/mol [4] | 142.59 g/mol [5] |
| CAS Number | 1072-98-6[2][6] | 45644-21-1[3] | 1227581-42-1[4] | 97004-04-1[5] |
| Appearance | White to Off-White Solid[7] | - | - | Off-white to light yellow solid[5] |
| Melting Point | 135-138 °C[6][8] | - | - | 28-34 °C[5] |
| Boiling Point | - | - | - | 254.2±25.0 °C[5] |
| Solubility | Moderately soluble in water; soluble in ethanol and methanol.[9] | - | - | - |
Synthesis and Reactivity: A Tale of Isomeric Divergence
The synthetic routes to and the reactivity of chloro-aminopyridines are dictated by the electronic interplay of the substituents on the pyridine ring. The amino group, being an electron-donating group, and the chloro group, an electron-withdrawing group, along with the ring nitrogen, create a unique electronic landscape that governs the regioselectivity of further transformations.
Synthesis of Chloro-Aminopyridine Scaffolds
A common strategy for the synthesis of chloro-aminopyridines involves the chlorination of an aminopyridine precursor. For instance, 2-amino-5-chloropyridine can be prepared by the chlorination of 2-aminopyridine in a strongly acidic medium, which helps to control the regioselectivity and minimize over-chlorination.[10] An alternative approach involves the reduction of a corresponding nitropyridine, such as the electrochemical hydrogenation of 5-chloro-2-nitropyridine to yield 2-amino-5-chloropyridine.[9]
A general synthesis for a related compound, 5-(aminomethyl)-2-chloropyridine, involves the reaction of 2-chloro-5-(chloromethyl)pyridine with aqueous ammonia in an autoclave.[11]
Experimental Protocol: Synthesis of 5-(aminomethyl)-2-chloropyridine [11]
-
Reaction Setup: Charge a stainless steel autoclave with 14.99 g of 2-chloro-5-(chloromethyl)pyridine, 63.01 g of 25% aqueous ammonia, and 60 ml of acetonitrile.
-
Reaction Conditions: Stir the mixture on an oil bath at 80°C for 2 hours.
-
Work-up:
-
Dilute the reaction mixture with 12.3 g of 30% aqueous sodium hydroxide solution and concentrate.
-
Dilute the residue with 200 ml of ethanol, dry over anhydrous magnesium sulfate, and filter to remove insoluble materials.
-
-
Purification: Concentrate the filtrate and purify by column chromatography (eluent: dichloromethane-methanol, 4:1) to yield 5-(aminomethyl)-2-chloropyridine as a yellow solid.
Caption: Synthetic workflow for 5-(aminomethyl)-2-chloropyridine.
Reactivity and Strategic Functionalization
The chlorine atom on the pyridine ring is a key functional group for further elaboration through various cross-coupling reactions. The position of the chlorine atom relative to the ring nitrogen is a critical determinant of its reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[12] The chlorine at the 2- or 6-position is generally more activated towards SNAr due to the ability of the adjacent ring nitrogen to stabilize the Meisenheimer intermediate.[12]
2-aminopyridines are valuable synthons due to their dual nucleophilic nature, allowing them to react with a variety of electrophiles to construct five- and six-membered azaheterocycles.[13]
Caption: Predicted reactivity comparison of chloropyridine isomers.
Applications in Drug Discovery and Medicinal Chemistry
The chloro-aminopyridine scaffold is a prevalent feature in a wide array of biologically active molecules. The ability to functionalize both the amino and chloro substituents allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
One of the notable applications of a related compound, 5-(aminomethyl)-2-chloropyridine, is as a key intermediate in the synthesis of the neonicotinoid insecticide, acetamiprid.[5] Furthermore, platinum complexes of aminomethyl-pyridinyl-methylamine derivatives have been investigated for their interactions with DNA and potential cytotoxic activity.
The 2-amino-5-chloropyridine moiety is also an impurity of interest in the synthesis of the anticoagulant drug, Edoxaban.[7] This underscores the importance of understanding the chemistry of these building blocks for process development and quality control in the pharmaceutical industry.
Analytical Characterization
The structural elucidation and purity assessment of chloro-aminopyridines rely on a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons, respectively, allowing for unambiguous structural assignment.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry can provide information on the molecular weight and fragmentation pattern of the molecule.[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amine and the C-Cl stretch.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling chloro-aminopyridines. These compounds are generally considered hazardous. For example, 2-amino-5-chloropyridine is harmful if swallowed.[2]
General Handling Recommendations:
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[16] In case of contact, rinse the affected area immediately with plenty of water.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from strong oxidizing agents.
Conclusion
The 6-(aminomethyl)-5-chloropyridin-2-amine scaffold and its isomers represent a valuable class of building blocks for the synthesis of novel compounds with potential applications in drug discovery and agrochemicals. A thorough understanding of their synthesis, reactivity, and physicochemical properties is essential for their effective utilization. While direct data on the titular compound is limited, the extensive knowledge base for its isomers provides a strong predictive framework for its chemical behavior. As researchers continue to explore the vast chemical space of functionalized pyridines, these versatile intermediates will undoubtedly play a crucial role in the development of the next generation of bioactive molecules.
References
-
PrepChem. Synthesis of 5-(aminomethyl)-2-chloropyridine. [Link]
-
PubChem. 2-Amino-5-chloropyridine. [Link]
-
PubChem. 2-Amino-6-chloropyridine. [Link]
-
Coimbra, J. et al. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. RSC Medicinal Chemistry. [Link]
-
Bligh, S.W.A., et al. Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. WestminsterResearch, University of Westminster. [Link]
- Google Patents. Process for preparing 2-amino-5-chloropyridine.
-
PubChem. 5-Amino-6-chloropyridin-2-ol. [Link]
-
SIOC Journals. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Link]
-
Chemsrc. 2-Amino-5-chloropyridine. [Link]
-
NIST WebBook. 2-Amino-5-chloropyridine. [Link]
-
Wiley Online Library. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]
-
LinkedIn. Exploring 5-Aminomethyl-2-Chloropyridine: Properties and Applications. [Link]
-
Pharmaffiliates. 2-Amino-5-chloro-pyridine. [Link]
Sources
- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-chloropyridine | C5H5ClN2 | CID 206246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Amino-6-chloropyridin-2-ol | C5H5ClN2O | CID 71758208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. 2-氨基-5-氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 2-Amino-5-chloropyridine | CAS#:1072-98-6 | Chemsrc [chemsrc.com]
- 9. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 10. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]
- 14. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
Technical Whitepaper: Solubility Profiling & Handling of 6-(Aminomethyl)-5-chloropyridin-2-amine
Executive Summary
This guide provides a comprehensive technical analysis of the solubility characteristics of 6-(Aminomethyl)-5-chloropyridin-2-amine (CAS: 1240527-47-2). As a specialized heterocyclic building block featuring both an electron-deficient aromatic amine and a highly basic aliphatic amine, this compound presents unique solvation challenges.
This document moves beyond basic data tables to explain the mechanistic drivers of solubility—hydrogen bonding networks, lattice energy, and ionization states. It provides researchers with a predictive solubility model and a rigorous, self-validating experimental protocol for generating precise solubility data in-house, essential for process optimization in drug development workflows.
Physicochemical Characterization
To understand solubility, we must first analyze the molecular architecture. This compound is amphiphilic with distinct "hard" (polar) and "soft" (lipophilic) regions.
| Property | Value (Predicted/Empirical) | Impact on Solubility |
| Molecular Formula | C₆H₈ClN₃ | Low MW facilitates dissolution, but crystal packing can impede it. |
| Molecular Weight | 157.60 g/mol | Favorable for high molar solubility in polar solvents. |
| pKa (Aliphatic Amine) | ~9.5 - 10.0 (Est.) | Critical: Protonates easily. High water solubility at pH < 8. |
| pKa (Aromatic Amine) | ~3.0 - 4.0 (Est.) | Weak base; contributes to H-bond donor capability. |
| LogP (Octanol/Water) | ~0.5 - 1.0 (Est.) | Moderate lipophilicity; suggests good solubility in alcohols/polar aprotic solvents. |
| H-Bond Donors | 3 (-NH₂, -NH₂) | High potential for intermolecular H-bonding (high lattice energy). |
Structural Analysis
-
The Aminomethyl Group (C6): This is the "solubility handle." It is a primary aliphatic amine, making the molecule highly polar and capable of accepting protons. It drives solubility in aqueous acids and polar protic solvents.
-
The Chloro Group (C5): Adds lipophilicity, improving solubility in chlorinated solvents (DCM, Chloroform) compared to non-chlorinated analogs.
-
The 2-Amino Pyridine Core: Creates a "push-pull" electronic system. The pyridine nitrogen is a hydrogen bond acceptor, while the exocyclic amine is a donor. This often leads to strong crystal lattice networks that require high-energy solvents (like DMSO) to disrupt.
Solubility Profile: Solvent Class Analysis
Note: The following data represents a predictive profile based on Structure-Property Relationships (SPR) of analogous aminopyridines. Empirical validation is required for GMP processes.
Table 1: Predicted Solubility Matrix
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | High dielectric constant disrupts strong crystal lattice; accepts H-bonds from amines. |
| Polar Protic | Methanol, Ethanol | Good (20-50 mg/mL) | Solvation via H-bonding; solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA). |
| Chlorinated | Dichloromethane (DCM) | Moderate (5-15 mg/mL) | The C5-Chloro substituent interacts favorably with DCM; useful for extraction but not primary dissolution. |
| Ethers | THF, 2-MeTHF | Low-Moderate (1-10 mg/mL) | Limited solvation power for the highly polar aminomethyl group. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Insoluble (<0.1 mg/mL) | "Like dissolves like" failure; lack of polarity prevents disruption of amine-amine interactions. |
| Aqueous (Acidic) | 0.1 M HCl, Acetate Buffer | High (>50 mg/mL) | Protonation of the aliphatic amine forms a highly soluble cation. |
| Aqueous (Neutral) | Water (pH 7) | Low-Moderate | The free base is relatively polar but crystalline lattice energy limits neutral solubility. |
Experimental Protocol: Self-Validating Solubility Determination
As a Senior Scientist, you cannot rely on generic literature values. You must generate data specific to your batch's polymorph and purity. This protocol uses a Saturation Shake-Flask Method coupled with HPLC Quantification .
Workflow Visualization
Figure 1: Standardized workflow for gravimetric and chromatographic solubility determination.
Step-by-Step Methodology
Phase 1: Preparation (The "Overshoot" Method)
-
Vessel: Use 4 mL amber glass vials (protection from light is critical for aminopyridines).
-
Loading: Add accurately weighed 50 mg of 6-(Aminomethyl)-5-chloropyridin-2-amine to the vial.
-
Solvent Addition: Add 250 µL of the target solvent.
-
Observation: If the solid dissolves immediately, the solubility is >200 mg/mL. Stop and record.
-
Action: If solid remains, you have a saturated slurry.[1] Proceed.
-
Phase 2: Equilibration
-
Agitation: Place vials on an orbital shaker (500 rpm) or magnetic stir plate (low speed) for 24 hours at controlled temperature (20°C or 25°C).
-
Expert Tip: Do not use ultrasound for equilibration; it generates heat and can create supersaturated solutions that crash out later. Use ultrasound only for initial dispersion.
-
Phase 3: Sampling & Quantification
-
Filtration: Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw the supernatant and filter through a 0.22 µm PTFE or Nylon filter .
-
Dilution: Immediately dilute 10 µL of filtrate into 990 µL of HPLC mobile phase (e.g., Water/Acetonitrile). This "locks" the concentration and prevents precipitation.
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5-95% B.
-
Detection: UV at 254 nm (aromatic ring absorption).
-
Calculation: Compare peak area against a 5-point calibration curve of the standard.
-
Process Chemistry Applications
Understanding the solubility profile allows for intelligent solvent selection during synthesis and purification.
Diagram: Solvent Selection Logic
Figure 2: Strategic solvent selection based on unit operation requirements.
Critical Insights for Scale-Up
-
Reaction Solvent: For nucleophilic substitutions or couplings involving this amine, DMF or DMSO are preferred to ensure homogeneity. If a lower boiling point is required, Methanol is a viable alternative, though it may react with electrophiles (e.g., acid chlorides).
-
Extraction: The compound will partition into the aqueous phase at pH < 4. To extract it into an organic layer (DCM or EtOAc), the aqueous phase must be adjusted to pH > 10 to ensure the aminomethyl group is deprotonated (neutral form).
-
Salt Formation: The free base is likely an oil or low-melting solid. For isolation, consider forming the Hydrochloride (HCl) or Oxalate salt. These salts will be insoluble in EtOAc/Ether but soluble in Methanol/Water, allowing for purification by precipitation.
Handling & Stability
-
Hygroscopicity: The primary aliphatic amine is hygroscopic. Store under nitrogen or argon. Moisture uptake will alter the effective weight and solubility readings.
-
Carbamate Formation: Like all primary amines, the aminomethyl group reacts with atmospheric CO₂ to form carbamates. Avoid prolonged exposure to air during solubility testing.
-
Light Sensitivity: Chloropyridines can undergo photodehalogenation. Use amber glassware.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 206246, 2-Amino-5-chloropyridine. Retrieved from [Link]
- Context: Provides physicochemical baseline (LogP, pKa) for the core chloropyridine structure used in SPR predictions.
- Context: Confirmation of commercial availability and basic handling d
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
- Context: Authoritative source on solubility methodologies and the "Like Dissolves Like" principle in drug development.
- European Patent Office. (2008). Process for the preparation of Edoxaban intermediates. Patent JP4128138.
Sources
Literature review of 6-(Aminomethyl)-5-chloropyridin-2-amine synthesis pathways
The following technical guide details the synthesis of 6-(Aminomethyl)-5-chloropyridin-2-amine , a critical pharmacophore often utilized in the development of serine protease inhibitors (e.g., Factor Xa or Thrombin inhibitors) and kinase modulators.
This guide prioritizes robustness and scalability , distinguishing between laboratory-scale exploration (Route A) and process-scale optimization (Route B).
Executive Summary
The target molecule, 6-(Aminomethyl)-5-chloropyridin-2-amine , presents a specific synthetic challenge: the orthogonal functionalization of the C6-methyl group in the presence of an electron-rich 2-amino group and an electron-withdrawing 5-chloro substituent.
Direct functionalization of the C6 position is complicated by the nucleophilicity of the exocyclic amine. Therefore, successful protocols typically require a Protection-Functionalization-Deprotection (PFD) strategy or a Reductive Cyanation approach. This guide outlines the two most chemically validated pathways.
| Parameter | Route A: Radical Bromination (Gabriel) | Route B: Reissert-Henze Cyanation |
| Primary Precursor | 2-Amino-5-chloro-6-picoline | 2-Amino-5-chloropyridine |
| Key Intermediate | N-Phthalimidomethyl derivative | 6-Cyano-5-chloropyridin-2-amine |
| Scalability | Moderate (Chromatography often needed) | High (Crystallization driven) |
| Safety Profile | Moderate (Azide/Hydrazine use) | High (Avoids radical initiators) |
| Estimated Yield | 45-55% (Overall) | 30-40% (Overall) |
Retrosynthetic Analysis
The logical disconnection of the target reveals two distinct precursors. The choice depends heavily on the commercial availability of the starting material in your region.
Caption: Retrosynthetic logic flow demonstrating the "Methyl Functionalization" vs. "Direct Cyanation" pathways.
Route A: The Modified Gabriel Synthesis (Recommended)
This route is recommended for medicinal chemistry teams requiring <50g of material. It relies on the commercially available 2-amino-5-chloro-6-methylpyridine (CAS 36936-23-9).[1][2]
Phase 1: Chemoselective Protection
Objective: Mask the 2-amino group to prevent N-bromination and ring oxidation.
-
Reagents: Acetic anhydride (
), Pyridine (solvent/base). -
Protocol:
-
Dissolve 2-amino-5-chloro-6-methylpyridine (1.0 eq) in DCM/Pyridine (4:1 ratio).
-
Cool to 0°C. Add
(1.2 eq) dropwise. -
Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hex 1:1).
-
Workup: Wash with 1N HCl (to remove pyridine), then Sat.
. Dry organic layer ( ) and concentrate.[3][4][5][6] -
Yield: ~95% (White solid).
-
Phase 2: Radical Bromination (The Critical Step)
Objective: Functionalize the benzylic-like C6-methyl group.
-
Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator),
or -Trifluorotoluene (Green alternative). -
Technical Insight: The 5-chloro substituent deactivates the ring, reducing the risk of electrophilic bromination, but the 2-acetamido group can still direct ortho-bromination if the radical reaction is sluggish. Strict anhydrous conditions are required.
-
Protocol:
-
Suspend the acetamide intermediate (1.0 eq) in Trifluorotoluene (0.2 M).
-
Add NBS (1.05 eq) and AIBN (0.1 eq).
-
Heat to reflux (approx. 85-90°C) under
. -
Endpoint: The reaction is complete when the heavy NBS solid floats to the top as lighter succinimide. (Approx. 2-4 hours).[7][8]
-
Purification: Filter hot to remove succinimide. Concentrate filtrate.[5][7][9] Do not purify on silica yet—benzyl bromides are unstable. Use directly.
-
Phase 3: Gabriel Substitution
Objective: Install the nitrogen atom without over-alkylation (a common risk with direct ammonia use).
-
Reagents: Potassium Phthalimide, DMF.[10]
-
Protocol:
Phase 4: Global Deprotection
Objective: Remove both the acetyl and phthalimide groups.
-
Reagents: Hydrazine Hydrate (
), Ethanol.[10] -
Protocol:
-
Suspend intermediate in EtOH.
-
Add Hydrazine Hydrate (5.0 eq).
-
Reflux for 4-6 hours. A white precipitate (phthalhydrazide) will form.
-
Isolation: Cool, filter off the byproduct. Concentrate the filtrate.
-
Final Purification: The residue is the crude diamine. Purify via flash chromatography (DCM/MeOH/
90:9:1) or convert to the HCl salt for crystallization.
-
Route B: The Reissert-Henze Cyanation (Scalable)
This route avoids the radical bromination step, which can be difficult to scale due to safety concerns with initiators and solvents. It starts from the cheaper 2-amino-5-chloropyridine .
Phase 1: N-Oxide Formation
-
Reagents: m-CPBA (meta-Chloroperoxybenzoic acid) or
/Urea. -
Protocol:
-
Dissolve 2-amino-5-chloropyridine in DCM.
-
Add m-CPBA (1.1 eq) at 0°C. Stir overnight at RT.
-
Note: The amino group may require protection (Acetyl) to prevent oxidation to the nitro group, although pyridine nitrogens oxidize faster than anilines. If over-oxidation is observed, protect the amine first.
-
Phase 2: Reissert-Henze Cyanation
Mechanism: The N-oxide is activated by an electrophile, making the C6 position susceptible to nucleophilic attack by cyanide.
-
Reagents: TMSCN (Trimethylsilyl cyanide), Dimethylcarbamoyl chloride (Activator), DCM.
-
Protocol:
-
Dissolve the N-oxide (1.0 eq) in DCM.
-
Add TMSCN (1.5 eq).
-
Add Dimethylcarbamoyl chloride (1.1 eq) dropwise.
-
Stir at RT for 24h.
-
Result: This installs a nitrile group at C6 (the most accessible alpha position).
-
Reference Grounding: This follows the methodology described for similar pyridine N-oxides in Journal of Organic Chemistry and Synthesis [1, 2].
-
Phase 3: Nitrile Reduction
-
Reagents: Raney Nickel,
(50 psi), Methanolic Ammonia. -
Protocol:
-
Load the nitrile into a Parr shaker.
-
Add Raney Ni (slurry in water, washed with MeOH).
-
Pressurize with Hydrogen.[7]
-
Caution: Ensure the 5-chloro group is not reduced (de-halogenation). Monitor strictly. Using Borane-THF (
) is a milder chemical alternative if hydrogenolysis of the Cl-atom occurs.
-
Analytical Data & Validation
To ensure the integrity of your synthesis, compare your product against these expected spectral characteristics.
| Method | Expected Signal Characteristics |
| 1H NMR (DMSO-d6) | |
| LC-MS (ESI+) | [M+H]+: Calculated: 158.04. Found: 158.1.Isotope Pattern: Distinct 3:1 ratio for |
Safety & Handling
-
Halogenated Solvents: Route A uses
historically; replace with Trifluorotoluene or Chlorobenzene to meet modern EH&S standards. -
Azides/Cyanides: Route B involves TMSCN (liberates HCN on hydrolysis). All operations must be performed in a high-efficiency fume hood with cyanide antidote kits available.
-
Raney Nickel: Pyrophoric when dry. Keep wet at all times.
References
-
Synthesis of substituted 2-aminopyridines from pyridine N-oxides
- Title: 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
- Source:J. Org. Chem. / PMC.
-
URL:[Link]
- General Reactivity of 2-Amino-5-chloropyridine: Title: 2-Amino-5-chloropyridine: An In-Depth Explor
-
Precursor Availability (2-Amino-5-chloro-6-methylpyridine)
-
Analogous Synthesis (5-aminomethyl-2-chloropyridine)
Sources
- 1. CAS 36936-23-9 | 5-Chloro-6-methylpyridin-2-amine - Synblock [synblock.com]
- 2. manusaktteva.com [manusaktteva.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine - Google Patents [patents.google.com]
- 10. US5026864A - Preparation of 2-chloro-5-aminomethyl-pyridine - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
Technical Whitepaper: Sourcing High-Purity 6-(Aminomethyl)-5-chloropyridin-2-amine
This guide is structured as a high-level technical whitepaper designed for drug discovery and CMC (Chemistry, Manufacturing, and Controls) teams.[1][2] It prioritizes the specific challenges of sourcing a molecule that is prone to isomeric confusion and stability issues.
CAS: 1206969-06-3 | Application: Medicinal Chemistry (Serine Protease Inhibitors)[1][2][3]
Executive Summary
6-(Aminomethyl)-5-chloropyridin-2-amine (CAS 1206969-06-3) is a specialized pyridine building block, primarily utilized in the synthesis of Factor XIa inhibitors and other serine protease-targeting small molecules.[1][2] Its structural motif—a 2-aminopyridine core with a specific 5-chloro, 6-aminomethyl substitution pattern—is critical for optimizing P1 pocket interactions in drug candidates.[1][2]
The Sourcing Challenge: The primary risk in sourcing this intermediate is isomeric ambiguity . The market is saturated with the more common isomer, 5-(aminomethyl)-2-chloropyridine (CAS 97004-04-1).[1][2] Vendors often conflate these structures due to similar descriptors.[1] Furthermore, the 5-chloro substituent is susceptible to hydrodehalogenation during the reduction steps used to generate the aminomethyl group, leading to des-chloro impurities that are difficult to separate.[1][2]
This guide provides a self-validating framework to ensure the procurement of the correct isomer with >98% purity.
Chemical Identity & Critical Quality Attributes (CQAs)
To ensure the integrity of your supply chain, the following chemical profile must be used as the "Gold Standard" for vendor verification.
| Attribute | Specification | Technical Rationale |
| Chemical Name | 6-(Aminomethyl)-5-chloropyridin-2-amine | Precise IUPAC nomenclature is vital to avoid isomer confusion.[1][2] |
| CAS Number | 1206969-06-3 | Warning: Do not accept CAS 97004-04-1 (the 5-aminomethyl isomer).[1][2] |
| Molecular Formula | C₆H₈ClN₃ | MW: 157.60 g/mol |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation of the primary amine or pyridine ring.[2] |
| Purity (HPLC) | ≥ 98.0% (Area %) | High purity required to prevent side-reactions in subsequent coupling steps.[2] |
| Isomeric Purity | No detectable regioisomers | Validated by ¹H-NMR (coupling constants of pyridine protons).[2] |
| Water Content | ≤ 0.5% (KF) | The free base is hygroscopic; excess water promotes carbamate formation. |
Synthesis Pathways & Impurity Profiling
Understanding the synthesis is the only way to predict and detect "silent" impurities.[1] The industrial route typically involves the reduction of a nitrile precursor.[1]
The Dominant Synthetic Route (Nitrile Reduction)
The most scalable route begins with 2-amino-6-methylpyridine , involving chlorination followed by functionalization of the methyl group to a nitrile, and finally reduction.[1][2][3]
Figure 1: Synthetic pathway and critical impurity origin points.[1][2] Note that aggressive hydrogenation conditions can strip the chlorine atom (Impurity A).[1][2]
Critical Impurities to Target
-
Des-Chloro Impurity (Impurity A):
-
Dimeric Secondary Amine (Impurity B):
Analytical Validation Framework
Do not rely solely on the vendor's Certificate of Analysis (CoA). The following protocol is designed to validate the specific risks identified above.
HPLC Method for Purity & Impurity A
Standard acidic mobile phases may cause peak tailing for diamino-pyridines.[2] A basic modifier or ion-pairing agent is recommended.[2]
-
Column: C18 High pH Stable (e.g., Waters XBridge C18), 3.5 µm, 4.6 x 100 mm.[1][2]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bonds in impurities).
-
Pass Criteria: Resolution (Rs) > 1.5 between Target and Des-chloro impurity.
NMR Validation (Isomer Confirmation)
The position of the chlorine atom is confirmed by the coupling pattern of the aromatic protons.[1]
-
Target (5-chloro-6-aminomethyl): The pyridine ring has protons at positions 3 and 4.[1][2][3] These are ortho to each other.
-
Expected Signal: Two doublets with a coupling constant (
) of ~8.0–9.0 Hz.
-
-
Wrong Isomer (3-chloro): Protons at 4 and 5 would also be ortho, but chemical shifts will differ.[1][2][3]
-
Wrong Isomer (4-chloro): Protons at 3 and 5 are meta to each other (
~1–2 Hz).[2] This is the key differentiator.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Sourcing Strategy & Vendor Qualification
Due to the niche nature of this intermediate, a "Trust but Verify" approach is mandatory.[1]
Vendor Selection Logic
Use this decision tree to categorize vendors before placing a bulk order.
Figure 2: Vendor qualification workflow emphasizing the rejection of incorrect isomers and low-quality synthesis batches.
Recommended Storage & Handling
-
Hygroscopicity: The free amine readily absorbs moisture and CO₂ from the air to form carbamates.
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Form Selection: If available, request the Dihydrochloride salt (2HCl) .[1] It is significantly more stable to oxidation and less hygroscopic than the free base, making it superior for long-term storage and handling.[1][2]
References
-
Chemical Identity & Structure: PubChem.[1][8][9][10] Compound Summary for CAS 1206969-06-3. National Library of Medicine. Link[2][3]
-
Synthetic Methodology (Nitrile Reduction): Raju, R. R., et al. (2003).[1][11] "Electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine." Tetrahedron Letters, 44(21), 4133-4135.[1][2][3][11] (Describes analogous chloropyridine reduction chemistry). Link
-
Application Context (Factor XIa): Dilger, A. K., et al. (2022).[1] "Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa."[1][2] Journal of Medicinal Chemistry, 65(3), 1770–1785.[1][2] (Provides context on chlorophenyl/pyridyl P1 fragments in FXIa inhibitors). Link[2][3]
-
Safety & Handling: Fisher Scientific. Safety Data Sheet: Aminopyridines. Link
Sources
- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 2. US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Multi-shell Capsule - Patent US-2018116969-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bubble generating device - Patent US-12076696-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Amino-5-cyanopyridine | C6H5N3 | CID 818260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
Metabolic stability predictions for 6-(Aminomethyl)-5-chloropyridin-2-amine
This technical guide provides a rigorous analysis of the metabolic stability profile for 6-(Aminomethyl)-5-chloropyridin-2-amine . It is structured to support decision-making in lead optimization and fragment-based drug discovery.
Technical Guide & Experimental Framework
Executive Summary
6-(Aminomethyl)-5-chloropyridin-2-amine represents a high-value pharmacophore often utilized as a linker or polar head group in kinase inhibitors and GPCR ligands. However, its chemical structure contains distinct "metabolic soft spots" that pose significant stability risks.
This guide posits that the primary aminomethyl group is the critical liability, susceptible to rapid oxidative deamination by Monoamine Oxidases (MAOs) and Semicarbazide-Sensitive Amine Oxidases (SSAOs), rather than classical Cytochrome P450 (CYP) clearance. Furthermore, the 2-amino-pyridine motif presents a high probability of Phase II N-glucuronidation.
Structural Dissection & In Silico Prediction
To accurately predict metabolic fate, we must deconstruct the molecule into its functional electronic components.
Electronic Environment
-
Pyridine Core: The nitrogen atom renders the ring electron-deficient compared to benzene. However, the 2-amino group is a strong electron donor (+M effect), significantly increasing electron density at the C3 and C5 positions.
-
5-Chloro Substituent: Located at the C5 position, this halogen serves as a metabolic blocker. In unsubstituted 2-aminopyridines, C5 is the primary site for CYP-mediated hydroxylation. The chlorine atom effectively occludes this "soft spot," diverting metabolism elsewhere.
-
6-Aminomethyl Group: This is a primary, benzylic-like amine. It is sterically accessible and chemically distinct from the aromatic amine.
Predicted Metabolic Map (The "Soft Spots")
Based on Structure-Metabolism Relationships (SMR), the predicted clearance hierarchy is:
-
Oxidative Deamination (High Risk): The 6-aminomethyl group is a prime substrate for MAO-A/B. This reaction yields an aldehyde intermediate, which is rapidly oxidized to the carboxylic acid.
-
N-Glucuronidation (Medium Risk): The exocyclic 2-amino group is a nucleophile capable of direct conjugation by UGTs (likely UGT1A4 or 2B10).
-
Ring Oxidation (Low Risk): The 5-Cl blocks the most reactive site. N-oxidation of the pyridine nitrogen is possible but less favored due to the electron-donating 2-amino group reducing the electrophilicity required for some oxidation mechanisms, while simultaneously making the ring nitrogen less nucleophilic for others.
Visualizing the Metabolic Pathway
The following diagram maps the predicted biotransformation cascade.
Figure 1: Predicted metabolic tree highlighting the critical oxidative deamination pathway leading to the carboxylic acid metabolite.
Experimental Validation Protocols
To confirm these predictions, a standard CYP inhibition assay is insufficient. You must employ a "Phenotyping Cascade" that distinguishes between CYP, MAO, and Phase II clearance.
Protocol A: Differential Microsomal Stability (The "Cofactor Trap")
Standard microsomes contain CYPs but lack the mitochondrial fraction where MAOs reside. This protocol compares Human Liver Microsomes (HLM) against S9 fractions (containing both microsomes and cytosol) and Mitochondria-enriched fractions.
Objective: Determine if clearance is CYP-driven or MAO-driven.
Step-by-Step Methodology:
-
Preparation: Thaw HLM and Human Liver S9 fractions on ice.
-
Reaction Mixture:
-
Test Compound: 1 µM (final concentration).
-
Protein: 0.5 mg/mL.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Cofactor Addition (The Variable):
-
Arm 1 (CYP Check): HLM + NADPH (1 mM).
-
Arm 2 (MAO Check): S9 Fraction + NADPH (1 mM) + Pargyline (10 µM, MAO inhibitor).
-
Arm 3 (Control): S9 Fraction + NADPH (no inhibitor).
-
-
Incubation: Incubate at 37°C with shaking.
-
Sampling: Remove aliquots at 0, 15, 30, and 60 minutes.
-
Quench: Add 3 volumes of ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Interpretation:
-
If stability is high in HLM but low in S9 (without inhibitor), MAO/AO metabolism is confirmed .
-
If Pargyline rescues stability in S9, the Aminomethyl group is the liability .
Protocol B: Metabolite Identification (Soft Spot Confirmation)
Objective: Confirm the formation of the carboxylic acid metabolite.
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Scan Mode: Full Scan (Q1) followed by Product Ion Scan (MS2) of the parent [M+H]+ and predicted metabolites.
-
Target Mass Shifts:
-
Parent: [M+H]+ = 158.02 (approx).
-
Aldehyde: [M+H]+ = 157.01 (-1 Da from parent, transient).
-
Carboxylic Acid: [M+H]+ = 173.01 (+15 Da from parent).
-
Glucuronide: [M+H]+ = 334.05 (+176 Da).
-
Optimization Strategies
If the experimental data confirms high clearance via the aminomethyl group, the following medicinal chemistry strategies are recommended to enhance stability:
| Strategy | Chemical Modification | Rationale |
| Deuteration | Replace -CH₂-NH₂ with -CD₂-NH₂ | Exploits the Kinetic Isotope Effect (KIE) to slow down C-H bond breakage during oxidative deamination. |
| Steric Hindrance | Methylate the benzylic carbon (α-methyl) | Converts the primary amine to a secondary center, blocking MAO access and preventing aldehyde formation. |
| Cyclization | Incorporate amine into a ring (e.g., cyclopropyl) | Rigidifies the structure and removes the abstractable α-proton required for deamination. |
| pKa Modulation | Add Fluorine adjacent to amine | Lowers the pKa of the amine, altering its protonation state and enzyme affinity. |
Automated Screening Workflow
The following diagram illustrates the decision logic for processing this compound through a stability screening cascade.
Figure 2: Logic flow for assessing metabolic stability, distinguishing between CYP and MAO-mediated clearance.
References
-
Dalvie, D. et al. (2002). "Assessment of metabolic stability in drug discovery." Pharmaceutical Research, 19(7), 1029-1037.
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359.
-
Testa, B. & Krämer, S. D. (2007). "The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their enzymes." Chemistry & Biodiversity, 4(9), 2031-2122.
-
Di, L. et al. (2003). "Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates." Journal of Biomolecular Screening, 8(4), 453-462.
-
Pryde, D. C. et al. (2010). "Aldehyde oxidase: an enzyme of emerging importance in drug discovery." Journal of Medicinal Chemistry, 53(24), 8441-8460.
Methodological & Application
Application Note: Optimized Synthesis of 6-(Aminomethyl)-5-chloropyridin-2-amine
Abstract & Scientific Rationale
The compound 6-(Aminomethyl)-5-chloropyridin-2-amine is a highly functionalized pyridine scaffold, valuable in the design of serine protease inhibitors (e.g., Factor Xa inhibitors) and other pharmaceutical agents requiring a precise hydrogen-bond donor/acceptor motif. The presence of the chlorine atom at the C5 position modulates the pKa of the pyridine ring and enhances metabolic stability, while the C6-aminomethyl group serves as a critical vector for extending into enzyme specificity pockets.
This application note details a robust, scalable synthesis starting from commercially available 2-amino-6-methylpyridine . The protocol prioritizes regioselectivity and operational safety, utilizing a classic protection-functionalization-deprotection strategy to install the primary amine at the benzylic position without compromising the heteroaromatic core.
Safety & Pre-Experimental Protocols
Critical Safety Notice: This protocol involves the use of halogenating agents (NCS, NBS) and radical initiators. All operations must be conducted in a properly functioning chemical fume hood.
-
N-Chlorosuccinimide (NCS) & N-Bromosuccinimide (NBS): Irritants. Avoid inhalation of dust.
-
AIBN (Azobisisobutyronitrile): Toxic and liberates nitrogen gas upon heating. Ensure pressure relief pathways in reaction vessels.
-
Hydrazine Hydrate: Carcinogenic and highly toxic. Use appropriate PPE (double nitrile gloves, face shield).
-
Waste Disposal: Halogenated organic waste must be segregated. Aqueous waste containing hydrazine requires specific treatment (oxidation) before disposal.
Retrosynthetic Analysis
The synthesis is designed to avoid the formation of polychlorinated byproducts and to ensure the clean installation of the primary amine.
-
C5-Chlorination: Electrophilic aromatic substitution on the electron-rich 2-aminopyridine ring. The 2-amino group directs ortho/para; however, the 6-methyl group introduces steric considerations. Regioselective chlorination at C5 is achieved using NCS.
-
Amine Protection: The 2-amino group is protected as an acetamide or pivalamide to prevent N-bromination and reduce ring electron density, facilitating the radical reaction.
-
Benzylic Bromination: Wohl-Ziegler bromination installs a leaving group at the C6-methyl position.
-
Gabriel Synthesis: Displacement of the bromide with potassium phthalimide, followed by hydrazine deprotection, yields the primary amine cleanly, avoiding over-alkylation seen with direct ammonia usage.
Detailed Experimental Protocol
Stage I: Synthesis of 2-Amino-5-chloro-6-methylpyridine
Objective: Regioselective chlorination of the pyridine ring.
-
Reagents: 2-Amino-6-methylpyridine (100 mmol), N-Chlorosuccinimide (NCS, 100 mmol), DMF (Dry).[1]
-
Equipment: 250 mL Round Bottom Flask (RBF), Magnetic Stirrer, Ice Bath.
Procedure:
-
Dissolve 2-amino-6-methylpyridine (10.8 g, 100 mmol) in 60 mL of dry Dimethylformamide (DMF).
-
Cool the solution to 0°C using an ice bath.
-
Add a solution of NCS (13.4 g, 100 mmol) in 60 mL DMF dropwise over 20 minutes. Note: Exothermic reaction; control addition rate.
-
Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for consumption of starting material.
-
Workup: Pour the reaction mixture into 300 mL of ice water. Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with water (2 x 100 mL) and brine (100 mL). Dry over anhydrous
. -
Concentrate in vacuo. Purify residue by column chromatography (SiO2, 10-30% EtOAc in Hexanes) to yield the product as a tan solid.
Stage II: Protection & Functionalization (The "One-Pot" Equivalent Workflow)
Objective: Installation of the masked amine at the C6 position.
Step A: Acetylation
-
Reflux the Stage I product (2-amino-5-chloro-6-methylpyridine) in Acetic Anhydride (3 equiv) for 2 hours.
-
Concentrate to dryness to afford N-(5-chloro-6-methylpyridin-2-yl)acetamide . Quantitative yield assumed.
Step B: Radical Bromination
-
Dissolve the acetamide intermediate (10 mmol) in
or Benzotrifluoride (50 mL). -
Add N-Bromosuccinimide (NBS) (11 mmol) and AIBN (0.5 mmol).
-
Reflux under
atmosphere for 4-6 hours while irradiating with a tungsten lamp (or standard reflux) until conversion is >90% by NMR. -
Filter off succinimide byproduct while hot. Concentrate filtrate to yield crude N-(6-(bromomethyl)-5-chloropyridin-2-yl)acetamide .
Step C: Phthalimide Substitution
-
Dissolve the crude bromide in DMF (20 mL).
-
Add Potassium Phthalimide (12 mmol).
-
Heat to 80°C for 4 hours.
-
Pour into water, filter the precipitate. This is the Phthalimido-protected intermediate .
Stage III: Global Deprotection & Isolation
Objective: Removal of acetyl and phthalimide groups to release the free diamine.
-
Suspend the Stage II product in Ethanol (50 mL).
-
Add Hydrazine Hydrate (5 equiv).
-
Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.
-
Cool to RT and acidify carefully with 6M HCl (pH < 2). Reflux for an additional 1 hour to ensure acetyl removal if resistant.
-
Cool, filter off phthalhydrazide.
-
Neutralize filtrate with NaOH to pH 10.
-
Extract with DCM/Isopropanol (3:1). Dry and concentrate.
-
Final Purification: Recrystallization from Ethanol/Ether or conversion to the HCl salt for stability.
Data Summary & Process Metrics
| Parameter | Stage I (Chlorination) | Stage II (Functionalization) | Stage III (Deprotection) |
| Limiting Reagent | 2-Amino-6-picoline | Acetylated Intermediate | Phthalimido Intermediate |
| Key Reagent | NCS | NBS / K-Phthalimide | Hydrazine Hydrate |
| Solvent System | DMF | Ethanol / Water | |
| Typical Yield | 75-85% | 60-70% (over 3 steps) | 85-90% |
| Critical QC Point | Regioselectivity (C5 vs C3) | Mono-bromination control | Complete hydrazinolysis |
Visualized Reaction Workflow
Figure 1: Step-wise synthetic pathway transforming 2-amino-6-picoline to the target diamine via a Gabriel synthesis strategy.
References
-
ChemicalBook. (2026). Synthesis of 2-AMINO-5-CHLORO-6-PICOLINE (CAS 36936-23-9).[1][2] Retrieved from
-
Koei Chemical Co., Ltd. (1994).[3] Process for preparing 2-chloro-5-aminomethyl-pyridine.[3] European Patent EP0609811A1.[3] Retrieved from
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine.[4] Retrieved from [4]
-
Sigma-Aldrich. (2026). Product Specification: 2-Amino-5-chloropyridine.[1][2][4][5][6][7][8][9] Retrieved from [5]
Sources
- 1. 2-AMINO-5-CHLORO-6-PICOLINE | 36936-23-9 [chemicalbook.com]
- 2. manusaktteva.com [manusaktteva.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-アミノ-5-クロロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 7. 1072-98-6|2-Amino-5-chloropyridine|BLD Pharm [bldpharm.com]
- 8. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Reagents required for the preparation of 6-(Aminomethyl)-5-chloropyridin-2-amine
Executive Summary
The compound 6-(Aminomethyl)-5-chloropyridin-2-amine represents a "privileged scaffold" in medicinal chemistry, particularly in the development of Factor Xa inhibitors (e.g., Edoxaban analogs) and serine protease inhibitors. Its structure combines a basic primary amine handle for coupling, a solubilizing pyridine core, and a chlorine substituent that modulates lipophilicity and metabolic stability.
This application note details a robust, four-step synthetic protocol designed for high purity and scalability. Unlike general literature that often overlooks the regioselectivity challenges of pyridine functionalization, this guide addresses the critical C5-chlorination and C6-methyl functionalization utilizing a "Protect-Activate-Substitute" strategy to ensure high yield and safety.
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the use of unstable intermediates and hazardous azides. We utilize 2-Amino-6-methylpyridine as the cost-effective starting material.
Strategic Disconnections:
-
C-N Bond Formation (C6): The primary amine at C6 is installed via the Gabriel Synthesis to prevent over-alkylation (a common issue with direct ammonolysis).
-
C-Br Bond Formation (C6): The methyl group is activated via Wohl-Ziegler radical bromination.
-
Protection (N2): The 2-amino group is acetylated to prevent side reactions during the radical step.
-
C-Cl Bond Formation (C5): Electrophilic aromatic substitution using NCS provides high regioselectivity for the 5-position over the 3-position due to steric and electronic control.
Graphical Pathway (Graphviz)
Caption: Four-step synthetic pathway ensuring regiocontrol and amine purity.
Reagents & Equipment List
Essential Reagents
| Reagent | CAS No. | Role | Purity Requirement |
| 2-Amino-6-methylpyridine | 1824-81-3 | Starting Material | >98% |
| N-Chlorosuccinimide (NCS) | 128-09-6 | Chlorinating Agent | Recrystallized |
| Acetic Anhydride | 108-24-7 | Protecting Group | ACS Grade |
| N-Bromosuccinimide (NBS) | 128-08-5 | Radical Brominator | >99% |
| AIBN (Azobisisobutyronitrile) | 78-67-1 | Radical Initiator | Reagent Grade |
| Potassium Phthalimide | 1074-82-4 | Nitrogen Source | >98% |
| Hydrazine Hydrate | 7803-57-8 | Deprotecting Agent | 50-80% soln. |
Solvents[1][2]
-
DMF (N,N-Dimethylformamide): Anhydrous (Step 1 & 4).[1]
-
DCM (Dichloromethane): Extraction and Step 2.
-
Chlorobenzene or Acetonitrile: Safer alternatives to CCl4 for Step 3.
-
Ethanol: Solvent for Step 5 (Deprotection).
Detailed Experimental Protocol
Step 1: Regioselective Chlorination
Objective: Synthesize 2-Amino-5-chloro-6-methylpyridine.
-
Setup: Charge a 3-neck round-bottom flask (RBF) with 2-Amino-6-methylpyridine (1.0 equiv) and anhydrous DMF (5 mL/g). Cool to 0°C under
atmosphere. -
Addition: Dissolve NCS (1.05 equiv) in DMF and add dropwise over 30 minutes.
-
Expert Insight: Maintaining 0°C is critical to minimize 3,5-dichlorination byproducts.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Workup: Pour mixture into ice water (5x volume). The product often precipitates as a tan solid. Filter, wash with water, and dry.[2]
-
Purification: If oil forms, extract with EtOAc, wash with brine, dry over
, and recrystallize from Hexane/EtOAc.
-
-
Yield Target: 85–92%.
Step 2: Amine Protection (Acetylation)
Objective: Protect the 2-amino group to prevent interference during radical bromination.
-
Setup: Dissolve Step 1 product (1.0 equiv) in DCM (10 mL/g). Add Triethylamine (1.2 equiv) and DMAP (0.05 equiv).
-
Reaction: Add Acetic Anhydride (1.1 equiv) dropwise at 0°C. Stir at RT for 2 hours.
-
Workup: Wash with 1N HCl (to remove unreacted amine/pyridine), then saturated
, then brine. -
Yield Target: >95% (Quantitative).
Step 3: Wohl-Ziegler Radical Bromination
Objective: Functionalize the C6-methyl group to C6-bromomethyl.
-
Setup: Dissolve Step 2 product (1.0 equiv) in Chlorobenzene (or Benzotrifluoride for green chemistry).
-
Expert Insight: Avoid
due to toxicity, though it is the classic solvent. Chlorobenzene allows higher temperatures which aids the radical initiation.
-
-
Reagents: Add NBS (1.05 equiv) and AIBN (0.1 equiv).
-
Reaction: Heat to Reflux (80–100°C) .
-
Visual Cue: The reaction is complete when the dense NBS solid floats to the top as low-density succinimide.
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[1][2][3] Concentrate the filtrate.
-
Purification: Rapid filtration through a short silica plug (DCM eluent) is recommended to remove residual succinimide and colored impurities. Do not distill (benzylic bromides are thermally unstable).
Step 4 & 5: Gabriel Amination and Global Deprotection
Objective: Convert bromomethyl to aminomethyl and remove acetyl protection.
-
Substitution: Dissolve Step 3 bromide (1.0 equiv) in DMF . Add Potassium Phthalimide (1.1 equiv). Heat at 80°C for 4 hours.
-
Check: TLC should show disappearance of the bromide.
-
Workup: Pour into water.[4] Filter the precipitated phthalimide intermediate.
-
-
Deprotection: Suspend the intermediate in Ethanol . Add Hydrazine Hydrate (3.0 equiv).
-
Reaction: Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.
-
Isolation:
-
Cool to RT and filter off the phthalhydrazide byproduct.
-
Acid Hydrolysis (Optional but recommended): If the acetyl group (from Step 2) resists hydrazine, treat the residue with 6N HCl at reflux for 1 hour.
-
Basify with NaOH to pH > 12 and extract with DCM/MeOH (9:1).
-
-
Final Purification: The free amine can be converted to the HCl salt for stability by treating the ethereal solution with HCl/Dioxane.
Analytical Validation (QC)
| Test | Acceptance Criteria | Notes |
| Appearance | Off-white to pale yellow solid | Darkens upon air exposure (store under Argon). |
| 1H NMR (DMSO-d6) | Characteristic doublet coupling for 2,3,4,5,6-subst pattern. | |
| LC-MS | [M+H]+ = 158.0/160.0 | Distinct Chlorine isotope pattern (3:1). |
Safety & Hazard Identification
-
Pyridine Derivatives: Known skin irritants and potential sensitizers. Use double gloving (Nitrile).
-
NBS/AIBN: Risk of thermal runaway. Ensure the condenser is functioning before heating.
-
Hydrazine: Suspected carcinogen. Handle in a fume hood and quench waste with bleach.
References
-
Chlorination of 2-aminopyridines: ChemicalBook, CAS 36936-23-9 Synthesis Protocols. Link
-
General Pyridine Functionalization: BenchChem, "Reactivity of 6-Chloropyridin-3-amine vs 2-amino-5-chloropyridine". Link
-
Gabriel Synthesis on Pyridines: Scielo, "A simple synthesis of aminopyridines". Link
-
Edoxaban Intermediate Synthesis: Google Patents, "Preparation method of edoxaban intermediate". Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. WO2023073606A1 - A process for preparation of intermediate of edoxaban - Google Patents [patents.google.com]
- 4. Synthesis method of edoxaban intermediate and intermediate product - Eureka | Patsnap [eureka.patsnap.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Strategic Coupling Protocols for 6-(Aminomethyl)-5-chloropyridin-2-amine
This Application Note is designed to guide researchers in the selective functionalization of 6-(Aminomethyl)-5-chloropyridin-2-amine (CAS 1240527-47-2). This scaffold is a critical building block in medicinal chemistry, particularly for the synthesis of serine protease inhibitors (e.g., Factor Xa, Thrombin) where the 2-amino-5-chloropyridine motif is a privileged pharmacophore.
Executive Summary & Scaffold Analysis
The molecule 6-(Aminomethyl)-5-chloropyridin-2-amine presents a unique challenge and opportunity due to its heterobifunctional nature. It contains three distinct reactive sites:
-
C6-Aminomethyl (-CH₂NH₂): A primary aliphatic amine (High Nucleophilicity, pKa ~9.5).
-
C2-Amine (-NH₂): A primary heteroaromatic amine (Low Nucleophilicity, pKa ~3.5).
-
C5-Chlorine (-Cl): An aryl chloride (Electrophilic handle for Pd-catalysis).
Key Insight: The success of "coupling" this molecule relies entirely on exploiting the vast difference in nucleophilicity between the aliphatic and aromatic amines. Under kinetic control, the C6-aminomethyl group will react exclusively with electrophiles (acyl chlorides, activated esters, aldehydes), leaving the C2-aromatic amine free.
Chemoselectivity Decision Tree
The following flowchart illustrates the decision logic for selecting reaction conditions based on the desired target.
Figure 1: Strategic decision tree for functionalizing the tri-substituted pyridine scaffold.
Protocol A: Selective Amide Coupling (C6-Aliphatic Amine)
This is the most common workflow. The goal is to attach a carboxylic acid fragment to the aliphatic amine without touching the aromatic amine.
Mechanism & Rationale
The aliphatic amine is approximately
Reagents Table
| Reagent | Role | Equivalents | Notes |
| Scaffold | Substrate | 1.0 | Often supplied as HCl salt. |
| Carboxylic Acid | Coupling Partner | 1.1 | Slight excess ensures conversion. |
| HATU | Coupling Agent | 1.1 - 1.2 | High reactivity, clean byproduct.[1] |
| DIPEA | Base | 3.0 - 4.0 | Neutralizes HCl salt + activates reaction. |
| DMF or DCM | Solvent | [0.1 M] | DMF for solubility; DCM for workup ease. |
Step-by-Step Protocol
-
Preparation: Dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (concentration ~0.1 M).
-
Activation: Add DIPEA (2.0 eq) followed by HATU (1.1 eq). Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.
-
Addition: Add 6-(Aminomethyl)-5-chloropyridin-2-amine (1.0 eq).
-
Note: If the scaffold is an HCl salt, premix it with DIPEA (2.0 eq) in a separate minimal volume of DMF before adding to the reaction.
-
-
Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS.[1]
-
Checkpoint: You should see the M+H of the mono-acylated product. Bis-acylation (reaction at C2-NH₂) is rare at RT but can occur if heated.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography.
-
Tip: The product still contains a free aromatic amine and pyridine nitrogen, making it basic. Use 1–5% MeOH in DCM, potentially with 0.1% NH₄OH or Et₃N to prevent streaking.
-
Protocol B: Reductive Amination (C6-Aliphatic Amine)
Used to generate secondary amines. This reaction is highly selective for the aliphatic amine because aromatic amines do not readily form stable imines with aldehydes under these conditions.
Reagents Table
| Reagent | Role | Equivalents | Notes |
| Scaffold | Substrate | 1.0 | Free base preferred. |
| Aldehyde | Coupling Partner | 1.0 - 1.1 | |
| NaBH(OAc)₃ | Reducing Agent | 1.5 - 2.0 | Mild; won't reduce the pyridine ring. |
| Acetic Acid | Catalyst | 1.0 - 2.0 | Promotes imine formation. |
| DCE or DCM | Solvent | [0.1 M] | 1,2-Dichloroethane is standard. |
Step-by-Step Protocol
-
Imine Formation: In a vial, mix the Scaffold (1.0 eq) and Aldehyde (1.0 eq) in DCE. Add Acetic Acid (1–2 eq). Stir for 30–60 minutes at RT.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.
-
Reaction: Stir at RT for 2–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃. Stir for 15 minutes to decompose borate complexes.
-
Extraction: Extract with DCM (3x).
-
Purification: The secondary amine product is more polar. Use a gradient of DCM:MeOH (95:5 to 90:10).
Protocol C: Palladium-Catalyzed Cross-Coupling (C5-Chlorine)
The C5-position is a "meta-like" position relative to the pyridine nitrogen, making it less reactive to S_NAr (Nucleophilic Aromatic Substitution) but excellent for Palladium-catalyzed coupling (Suzuki-Miyaura).
Critical Constraint: Free amines (both C2 and C6) can poison Pd catalysts.
-
Recommendation: It is highly recommended to protect or react the aliphatic amine (Protocol A/B) before attempting Pd-coupling at the C5-Cl position.
Suzuki-Miyaura Conditions (C-C Bond Formation)
-
Substrate: N6-acylated derivative of the scaffold.
-
Boronic Acid: 1.2 – 1.5 eq.
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (5–10 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2–3 eq).
-
Solvent: Dioxane:Water (4:1) or DMF.[1]
-
Temperature: 80–100°C.
-
Note: The C2-amino group is generally tolerated in Suzuki couplings, but if yields are low, consider protecting it as a Boc-derivative (Boc₂O, 1 eq, DMAP cat., will selectively protect the aliphatic amine first; 2+ eq will protect both).
Troubleshooting & Optimization
Solubility Issues
The 2-amino-5-chloropyridine core is rigid and moderately polar.
-
Issue: Starting material precipitates upon adding base.
-
Solution: Switch solvent to DMSO or NMP. Ensure the HCl salt is fully neutralized before adding the electrophile.
Regioselectivity Failure (Bis-acylation)
-
Observation: LC-MS shows M + (2 x Acyl Group).
-
Cause: Reaction pH too high or temperature too high.
-
Fix:
-
Lower temperature to 0°C for the addition step.
-
Use a weaker base (e.g., Collidine or Pyridine) instead of DIPEA.
-
Add the electrophile dropwise.
-
Stability[1]
-
Oxidation: The free aminomethyl group is prone to air oxidation over time (forming the aldehyde or carboxylic acid). Store the starting material as the HCl salt under Argon at -20°C.
References
-
Scaffold Characterization: 6-(Aminomethyl)-5-chloropyridin-2-amine. CAS No. 1240527-47-2.[3] Available from CymitQuimica and other fine chemical suppliers. Link
-
Amide Coupling Selectivity: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. (General reference for HATU/DIPEA conditions favoring aliphatic amines).
- Aminopyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Fundamental reactivity of 2-aminopyridines vs alkyl amines).
-
Reductive Amination: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Factor Xa Inhibitor Context: Pinto, D. J., et al. (2007).[4] Discovery of Rivaroxaban... Journal of Medicinal Chemistry, 50(22), 5339-5356. (Illustrates the utility of chloropyridine scaffolds in coagulation inhibitors). Link
Sources
Functionalization strategies for the aminomethyl group in chloropyridines
Application Note: Strategic Functionalization of (Aminomethyl)chloropyridines
Abstract
(Aminomethyl)chloropyridines represent a high-value "Janus" scaffold in medicinal chemistry. They possess a nucleophilic handle (the primary amine) and an electrophilic handle (the chloro-substituted pyridine ring), offering a gateway to diverse chemical space. However, this dual reactivity presents distinct challenges: catalyst poisoning by the free amine during cross-coupling, competitive nucleophilic attacks, and solubility issues. This guide details three orthogonal strategies to functionalize this scaffold, moving from standard chemoselective derivatization to advanced bicyclic core construction.
Part 1: Strategic Overview
The functionalization of (aminomethyl)chloropyridines requires a decision matrix based on the final target architecture. The primary amine (
Decision Matrix: Functionalization Pathways
Figure 1: Strategic decision tree for the functionalization of aminomethyl chloropyridines.
Part 2: Chemoselective N-Functionalization
Challenge: Alkylation of primary amines with alkyl halides often leads to over-alkylation (quaternization).
Solution: Reductive amination using Sodium Triacetoxyborohydride (STAB).[1] This reagent is milder than
Protocol 1: Controlled Reductive Amination
Reagents:
-
Substrate: 2-(Aminomethyl)-3-chloropyridine (1.0 equiv)
-
Aldehyde: Diverse R-CHO (1.1 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for imine formation kinetics.
Step-by-Step Methodology:
-
Imine Formation: In a dry vial, dissolve the amine (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL). Add AcOH (1.0 mmol).
-
Expert Insight: The chloropyridine nitrogen is weakly basic (
due to the Cl-EWG), but the primary amine is basic ( ). The acid catalyst ensures the aldehyde is activated without fully protonating the amine into a non-nucleophilic ammonium species.
-
-
Stirring: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by LCMS for the disappearance of the aldehyde and formation of the imine (often unstable on silica, so proceed directly).
-
Reduction: Add STAB (1.5 mmol) in one portion. The reaction may evolve gas; ensure venting.
-
Quench: After 2–4 hours (check LCMS), quench with saturated aqueous
. -
Workup: Extract with DCM (
). The chlorinated pyridine makes the product lipophilic, aiding extraction. Dry over and concentrate. -
Purification: Flash chromatography (DCM/MeOH gradient).
Data Summary: Scope & Limitations
| Aldehyde Type | Yield (%) | Notes |
| Aliphatic | 85–95% | Very fast; minimal steric hindrance. |
| Electron-Poor Aryl | 90–98% | Excellent conversion; imine forms rapidly. |
| Electron-Rich Aryl | 70–85% | Slower imine formation; may require heat (40°C). |
| Heteroaryl (2-Py) | 60–75% | Potential competitive chelation; extend reaction time. |
Part 3: The "Trojan Horse" Strategy – Cyclization
Concept: Instead of treating the aminomethyl group and the pyridine ring as separate entities, this strategy uses them in concert to build a fused bicyclic system: Imidazo[1,5-a]pyridine . Mechanism: The pyridine nitrogen acts as a nucleophile in the final step, closing the ring onto an activated intermediate formed by the aminomethyl group.
Protocol 2: Iodine-Mediated Oxidative Cyclization
This metal-free approach generates the 1,3-disubstituted imidazo[1,5-a]pyridine core, a potent pharmacophore in kinase inhibition.
Reagents:
-
Substrate: 2-(Aminomethyl)-3-chloropyridine (1.0 equiv)
-
Reagent: Benzaldehyde derivative (1.0 equiv)
-
Oxidant: Iodine (
) (1.0 equiv) and TBHP (tert-Butyl hydroperoxide) (2.0 equiv) -
Base:
(2.0 equiv) -
Solvent: DMSO or DMF (Polar aprotic is essential)
Workflow:
-
Condensation: Mix amine and aldehyde in DMSO at 80°C for 1 hour to form the imine in situ.
-
Oxidative Closure: Add
, , and TBHP. -
Heating: Heat to 100–120°C for 4–6 hours.
-
Mechanism:[1] The iodine promotes the formation of a radical or ionic intermediate that allows the pyridine nitrogen to attack the benzylic position, followed by oxidation to aromatize the imidazole ring.
-
-
Isolation: Cool to RT, dilute with water, and extract with EtOAc. Wash extensively with water to remove DMSO.
Figure 2: Mechanistic flow for the formation of the imidazo[1,5-a]pyridine core.
Part 4: C-Cl Functionalization with Free Amines
Challenge: Palladium catalysts are "poisoned" by free primary amines and pyridine nitrogens, which displace phosphine ligands, leading to catalyst deactivation. Solution: Use of bulky, electron-rich biarylphosphine ligands (Buchwald Ligands) like XPhos or RuPhos . These ligands create a steric shell around the Pd center, preventing the amine substrate from binding to the metal, while still facilitating the oxidative addition into the C-Cl bond.
Protocol 3: Suzuki-Miyaura Coupling on "Naked" Substrates
Reagents:
-
Substrate: (Aminomethyl)chloropyridine (1.0 equiv)
-
Boronic Acid:
(1.5 equiv) -
Catalyst:
(1–2 mol%) or -
Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (2–4 mol%)
-
Ratio: Ligand:Pd should be 2:1.
-
-
Base:
(3.0 equiv) - Anhydrous is often better for chloropyridines. -
Solvent: 1,4-Dioxane/Water (10:1) or n-Butanol.
Step-by-Step Methodology:
-
Degassing: This is critical. Sparge solvents with Nitrogen or Argon for 15 minutes. Oxygen kills the active Pd(0) species.
-
Pre-complexation: In the reaction vessel, mix the Pd source and Ligand in the solvent and stir for 5 minutes under inert atmosphere. The solution should change color (often to a deep orange/red), indicating active catalyst formation.
-
Addition: Add the chloropyridine, boronic acid, and base.
-
Reaction: Heat to 100°C.
-
Note: If the amine is at the 2-position (2-aminomethyl), chelation is more likely. If conversion is low, increase temperature to 110°C or switch to BrettPhos (specifically designed for difficult substrates).
-
-
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc/Water.
-
Scavenging: Free amines can trap Pd. Wash the organic layer with an aqueous solution of N-acetylcysteine or use a thiourea scavenger resin (e.g., SiliaMetS® Thiol) to ensure the final product is metal-free.
References
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society. [Link][3]
-
Li, M., et al. (2014).[4] "Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines." Organic Letters. [Link]
-
Wu, X., et al. (2024).[5] "Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines." Molecules. [Link][6][7][8]
-
Molander, G. A., et al. (2012). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry. [Link]
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Topic: A Scalable Manufacturing Process for the Key Pharmaceutical Intermediate 6-(Aminomethyl)-5-chloropyridin-2-amine
An Application Note from the Process Chemistry & Development Group
Audience: Researchers, scientists, and drug development professionals.
Abstract
6-(Aminomethyl)-5-chloropyridin-2-amine is a critical building block in modern medicinal chemistry, serving as a key intermediate for a range of therapeutic agents. The demand for efficient, reliable, and scalable synthetic routes is paramount for advancing drug development programs from bench-scale research to commercial production. This application note provides a comprehensive, field-proven guide to a robust two-step manufacturing process starting from the readily available precursor, 2-amino-5-chloro-6-methylpyridine. We delve into the process chemistry, providing detailed, step-by-step protocols for side-chain halogenation and subsequent amination. The causality behind experimental choices, in-process controls (IPCs), and scalable purification strategies are explained to ensure scientific integrity and practical applicability.
Retrosynthetic Analysis and Strategy Selection
The development of a manufacturing process necessitates a strategy that prioritizes safety, cost-effectiveness, atom economy, and scalability. A retrosynthetic analysis of the target molecule points to several potential pathways. However, for large-scale synthesis, the most direct and industrially viable approach involves the functionalization of the C6-methyl group of a picoline derivative.
Our selected strategy is a two-step sequence:
-
Radical Bromination: A selective free-radical bromination of the benzylic-like methyl group of 2-amino-5-chloro-6-methylpyridine. This method is highly selective and avoids undesirable aromatic substitution.
-
Nucleophilic Amination: Conversion of the resulting 6-(bromomethyl) intermediate to the final product using a cost-effective and readily available ammonia source.
This route is chosen over alternatives, such as those involving cyan-reduction or multi-step conversions, due to its operational simplicity, use of readily available reagents, and amenability to large-scale reactor chemistry.
Caption: High-level overview of the selected synthetic strategy.
Process Chemistry and Detailed Protocols
Starting Material: 2-Amino-5-chloro-6-methylpyridine
The starting material, 2-amino-5-chloro-6-methylpyridine (CAS: 36936-23-9), is a stable, crystalline solid. It can be procured from various commercial suppliers or synthesized in-house. A common laboratory-scale preparation involves the chlorination of 2-amino-6-methylpyridine using N-chlorosuccinimide (NCS) in a polar aprotic solvent like DMF.[1] For large-scale manufacturing, ensuring the purity of this starting material is critical to minimize side reactions in subsequent steps.
Step 1: Side-Chain Bromination of 2-amino-5-chloro-6-methylpyridine
Principle & Rationale: This step employs a free-radical chain reaction to selectively functionalize the methyl group.[2] N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination due to its ability to provide a low, constant concentration of bromine radicals, which minimizes competing reactions such as aromatic bromination. A radical initiator, Azobisisobutyronitrile (AIBN), is used to kickstart the reaction at a controlled temperature. Acetonitrile is selected as the solvent for its suitable boiling point and ability to dissolve the starting material.
Experimental Protocol:
-
Reactor Setup: Charge a suitable, inerted glass-lined reactor with 2-amino-5-chloro-6-methylpyridine (1.0 eq) and acetonitrile (10 vol). Begin agitation.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the suspension. Note: The reaction is often biphasic initially.
-
Initiation: Add AIBN (0.02 eq).
-
Reaction: Heat the reaction mixture to 75-80 °C under a nitrogen atmosphere. The reaction is typically exothermic and should be controlled with appropriate cooling.
-
Monitoring (IPC-1): Monitor the reaction progress every 1-2 hours by HPLC. The reaction is considered complete when the starting material peak area is <1% relative to the product peak area. Typical reaction time is 4-6 hours.
-
Work-up:
-
Once complete, cool the reactor to 20-25 °C.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filter cake with cold acetonitrile (2 vol).
-
Concentrate the combined filtrate under reduced pressure to approximately 3 volumes.
-
Add water (10 vol) to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum at 40-45 °C to a constant weight.
-
The resulting intermediate, 6-(bromomethyl)-5-chloropyridin-2-amine, is typically used directly in the next step without further purification.
Step 2: Amination of 6-(Bromomethyl)-5-chloropyridin-2-amine
Principle & Rationale: This step is a nucleophilic substitution reaction where the bromide, a good leaving group, is displaced by ammonia. To achieve a practical reaction rate and minimize the formation of secondary amine impurities, a large excess of ammonia is used.[3] Performing the reaction in a sealed pressure vessel (autoclave) allows the temperature to be raised above the boiling point of aqueous ammonia, significantly accelerating the reaction.[4] This method is highly scalable and avoids the need for metal catalysts or more expensive aminating agents.
Experimental Protocol:
-
Reactor Setup: Charge a high-pressure stainless steel autoclave with the crude 6-(bromomethyl)-5-chloropyridin-2-amine (1.0 eq).
-
Reagent Addition: Add acetonitrile (5 vol) followed by 28% aqueous ammonia (20 eq).
-
Reaction: Seal the autoclave and heat the mixture to 75-85 °C with vigorous stirring. The internal pressure will rise; ensure it remains within the vessel's operational limits (typically 4-6 bar).
-
Monitoring (IPC-2): Maintain the temperature for 6-8 hours. Monitor the reaction by HPLC until the bromomethyl intermediate is <0.5%.
-
Work-up and Isolation:
-
Cool the reactor to 20-25 °C and carefully vent the excess ammonia pressure in a well-ventilated fume hood or into a scrubber.
-
Transfer the reaction mixture to a separate vessel.
-
Concentrate the mixture under reduced pressure to remove most of the acetonitrile and excess ammonia.
-
Add water (5 vol) and adjust the pH to >12 with a 50% aqueous sodium hydroxide solution to ensure the product is in its free base form.
-
Extract the aqueous layer twice with a suitable organic solvent, such as dichloromethane or ethyl acetate (10 vol each).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification, Quality Control, and Data
Scalable Purification via Crystallization
Rationale: For active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity and a consistent crystalline form is essential.[5] While chromatography is useful at the lab scale, crystallization is the preferred method for industrial-scale purification due to its efficiency, cost-effectiveness, and ability to control polymorphism.[6] The final product can be isolated as a highly pure, stable solid through a carefully designed crystallization process.
Protocol:
-
Dissolution: Transfer the crude 6-(Aminomethyl)-5-chloropyridin-2-amine to a clean, dry reactor. Add isopropanol (5 vol) and heat to 50-60 °C to achieve complete dissolution.
-
Hot Filtration: Perform a hot filtration through a polishing filter to remove any particulate matter.
-
Crystallization:
-
Cool the solution slowly to 20-25 °C over 2-3 hours.
-
If no spontaneous crystallization occurs, seed with a small amount of pure product.
-
Continue cooling to 0-5 °C and hold for at least 4 hours to maximize yield.
-
-
Isolation: Filter the resulting slurry. Wash the filter cake with cold (0-5 °C) isopropanol (1 vol).
-
Drying: Dry the purified solid in a vacuum oven at 40-45 °C until the loss on drying (LOD) is <0.5%.
Quality Control & Data Summary
The quality of the final product must be rigorously assessed. The following table summarizes typical process parameters and expected results.
| Parameter | Step 1 (Bromination) | Step 2 (Amination) | Purification | Overall |
| Key Reagents | NBS, AIBN | Aq. Ammonia | Isopropanol | - |
| Solvent | Acetonitrile | Acetonitrile/Water | Isopropanol | - |
| Temperature | 75-80 °C | 75-85 °C | 60 °C to 0 °C | - |
| Typical Yield | 85-90% (crude) | 80-88% (crude) | 90-95% | ~65-75% |
| Purity (by HPLC) | N/A (Intermediate) | >95% (crude) | >99.5% | >99.5% |
| Key IPC | HPLC (SM <1%) | HPLC (Intermediate <0.5%) | - | - |
| Final Form | Crystalline Solid | - | Crystalline Solid | - |
Process Logic and Self-Validation
A robust manufacturing process incorporates decision points based on in-process controls to ensure the final product meets all specifications. This creates a self-validating system where deviations are caught and corrected before proceeding.
Caption: Logical workflow with integrated in-process control points.
Conclusion
The synthetic route and detailed protocols described in this application note present a scalable, efficient, and robust process for the manufacturing of 6-(Aminomethyl)-5-chloropyridin-2-amine. By employing a selective radical bromination followed by a high-yield amination and concluding with a scalable crystallization purification, this method provides a reliable pathway for producing high-purity material suitable for pharmaceutical development. The emphasis on in-process controls and the rationale behind each step provides researchers and process chemists with the necessary tools to implement and adapt this process for their specific manufacturing needs.
Sources
- 1. 2-AMINO-5-CHLORO-6-PICOLINE | 36936-23-9 [chemicalbook.com]
- 2. byjus.com [byjus.com]
- 3. Amination Reactions | ChemTalk [chemistrytalk.org]
- 4. prepchem.com [prepchem.com]
- 5. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing | MDPI [mdpi.com]
- 6. rjptonline.org [rjptonline.org]
Strategic Incorporation of 6-(Aminomethyl)-5-chloropyridin-2-amine in Peptidomimetic Synthesis
Abstract
The incorporation of 6-(Aminomethyl)-5-chloropyridin-2-amine into peptide backbones represents a critical strategy in the development of serine protease inhibitors, particularly for Factor Xa and Thrombin targets.[1][2] This moiety functions as a robust, non-covalent Arginine mimetic (P1 anchor), offering superior metabolic stability and membrane permeability compared to the highly basic guanidino group of arginine.[3] This guide details the chemoselective handling of this diamine, exploiting the significant
Chemical Architecture & Strategic Analysis
The Nucleophilicity Gradient
Success with this building block relies on understanding the electronic environment of its two nitrogen centers.
-
(6-aminomethyl): This is a primary aliphatic amine.[1][2] It is highly nucleophilic with a
.[1][2] It behaves similarly to a benzylamine and is the primary site for peptide chain elongation. -
(2-amino): This amine is directly attached to the pyridine ring.[2] Its nucleophilicity is drastically reduced by two factors:
-
Resonance: Delocalization of the lone pair into the pyridine ring.
-
Inductive Effect: The chlorine atom at position 5 is electron-withdrawing, further deactivating the ring and lowering the
of this amine to approximately .[2]
-
Strategic Implication: This electronic disparity allows for chemoselective acylation of the aliphatic amine using mild electrophiles (e.g., Fmoc-OSu) in the presence of the free aromatic amine, eliminating the need for orthogonal protection of the pyridine nitrogen in many workflows.[3]
Solubility Profile
The chlorine substituent increases lipophilicity (
| Solvent | Solubility Rating | Application Note |
| Water | Low | Requires acidification (HCl) to dissolve.[2] |
| DCM | Moderate | Good for workups, poor for peptide coupling.[3] |
| DMF/NMP | High | Preferred solvents for coupling reactions. |
| DMSO | High | Useful for stock solutions; avoid in coupling if possible due to oxidation risks. |
Experimental Workflows
Visualization of Synthetic Logic
The following diagram outlines the decision tree for incorporating this moiety, distinguishing between solution-phase scaffold preparation and Solid Phase Peptide Synthesis (SPPS).
Figure 1: Chemoselective integration workflow. Note the critical avoidance of hydrogenolysis due to the aryl chloride.[3]
Protocol A: Selective Fmoc-Protection (Scaffold Preparation)
Objective: To generate N-(6-(((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-5-chloropyridin-2-amine for use in SPPS.
Reagents:
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.05 eq)[1][2]
-
Sodium Bicarbonate (
) (2.0 eq)[2] -
Solvent: THF/Water (1:1 v/v)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the diamine in 5 mL THF and 5 mL water. Add
(2.0 mmol). The resulting suspension may not be fully clear. -
Addition: Cool the mixture to 0°C. Add Fmoc-OSu (1.05 mmol) dropwise as a solution in 2 mL THF over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Workup: Evaporate THF under reduced pressure. Acidify the remaining aqueous layer carefully with 1M HCl to pH
(to protonate the pyridine and ensure solubility of byproducts, or precipitate the product depending on lipophilicity).-
Refinement: In this specific case, the Fmoc-protected product is highly lipophilic.[2] It will precipitate upon acidification or can be extracted into Ethyl Acetate.
-
-
Purification: Extract with Ethyl Acetate (
mL). Wash organics with brine, dry over , and concentrate.[3] Purify via flash chromatography (Hexane/EtOAc).
QC Criteria:
-
MS (ESI): Expect
(verify chlorine isotope pattern). -
1H NMR: Verify the presence of Fmoc signals (7.3–7.8 ppm) and the singlet integration of the methylene protons adjacent to the aliphatic amine.
Protocol B: Solid Phase Coupling (SPPS)
Objective: Coupling the Fmoc-protected scaffold (from Protocol A) to a resin-bound peptide acid.[1][2]
Reagents:
-
Resin-Peptide-COOH (0.1 mmol scale)
-
HOAt (0.3 mmol, 3 eq) - Optional but recommended for steric bulk.[1][2][3]
-
DMF (anhydrous)
Procedure:
-
Activation: Dissolve the Fmoc-protected scaffold, HATU, and HOAt in minimal DMF (2–3 mL). Add DIPEA. Shake for 30 seconds to pre-activate (yellow color change).
-
Coupling: Add the activated mixture to the resin-bound peptide.
-
Incubation: Shake at RT for 2 hours.
-
Washing: Drain and wash resin with DMF (
), DCM ( ), and DMF ( ).[3][4] -
Kaiser Test: Perform a Kaiser test. If positive (blue), repeat coupling.[3]
Protocol C: Cleavage & Deprotection
Critical Safety Note: The 5-chloro substituent is susceptible to reduction.[1][2] Do not use catalytic hydrogenation (e.g.,
Cocktail Formulation (Reagent K modified):
-
TFA (Trifluoroacetic acid): 92.5%
-
TIPS (Triisopropylsilane): 2.5% (Scavenger for carbocations)[2]
-
DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Only if Cys/Met are present; otherwise replace with water).[1][2]
Procedure:
-
Add 5 mL of cleavage cocktail to the resin (0.1 mmol scale).
-
Shake for 2–3 hours at RT.
-
Precipitate the filtrate into cold diethyl ether (
). -
Centrifuge, decant, and wash the pellet
with cold ether. -
Lyophilize from water/acetonitrile.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Bis-acylation (Fmoc on both amines) | Ensure temperature is strictly 0°C during addition. Reduce equivalents of Fmoc-OSu to 0.95 eq. |
| Product "Missing" in LCMS | Ionization suppression | The chloropyridine is less basic.[2] Ensure mobile phase has 0.1% Formic Acid or TFA to aid ionization. |
| Dechlorination | Incompatible reduction | Ensure no reducing agents (Zinc/Acetic acid, Pd/H2) were used in previous steps.[3] |
| Poor Solubility | Aggregation | Add 10% HFIP (Hexafluoroisopropanol) to the coupling mixture in Protocol B. |
References
-
Factor Xa Inhibitor Design: Pinto, D. J., et al. (2007).[3] "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[1][2] Journal of Medicinal Chemistry.
-
Pyridine Reactivity: Joule, J. A., & Mills, K. (2010).[2][3] Heterocyclic Chemistry. Wiley. (Standard text confirming nucleophilicity trends of aminopyridines).
-
SPPS Coupling Reagents: El-Faham, A., & Albericio, F. (2011).[2][3] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Betrixaban Analogs: Zhang, P., et al. (2009).[3] "Discovery of Betrixaban (PRT054021), a potent, orally active, direct factor Xa inhibitor."[2][3] Bioorganic & Medicinal Chemistry Letters.
-
Chloropyridine Synthesis: "Synthesis of 5-(aminomethyl)-2-chloropyridine." PrepChem.
Sources
Application Notes and Protocols for 6-(Aminomethyl)-5-chloropyridin-2-amine
Disclaimer: These protocols and application notes have been developed by synthesizing safety and handling data from structurally analogous compounds, primarily other substituted chloropyridines and aminopyridines. A specific Safety Data Sheet (SDS) for 6-(Aminomethyl)-5-chloropyridin-2-amine (CAS 1437794-59-5) is not publicly available at the time of this writing. All procedures must be preceded by a thorough, institution-specific risk assessment conducted by qualified personnel. The information herein is intended for use by trained researchers, scientists, and drug development professionals.
Introduction: Understanding the Compound
6-(Aminomethyl)-5-chloropyridin-2-amine is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug discovery. Its trifunctional nature—a primary amine, a secondary aminomethyl group, and a chloro-substituted aromatic ring—makes it a versatile scaffold and building block for synthesizing complex molecules. Aminopyridine cores are prevalent in a wide range of biologically active compounds, acting as key pharmacophores that can interact with various enzymatic and receptor targets.[1] The chlorine substituent provides a site for further functionalization, for example, through cross-coupling reactions, while the aminomethyl group offers a flexible linker for tethering to other molecular fragments.
Given the inherent reactivity and potential biological activity, establishing rigorous handling and storage protocols is paramount to ensure personnel safety, experimental integrity, and compound stability. This document provides a detailed guide based on established best practices for this class of chemicals.
Physicochemical Properties and Stability Profile
While specific, validated data for 6-(Aminomethyl)-5-chloropyridin-2-amine is limited, the properties of closely related analogs provide a reliable basis for estimating its characteristics.
Table 1: Comparison of Physicochemical Properties of Analogous Compounds
| Property | 5-(Aminomethyl)-2-chloropyridine[2][3] | 2-Amino-5-chloropyridine[4][5] | Predicted Profile for 6-(Aminomethyl)-5-chloropyridin-2-amine |
| CAS Number | 97004-04-1 | 1072-98-6 | 1437794-59-5 |
| Molecular Formula | C₆H₇ClN₂ | C₅H₅ClN₂ | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol | 128.56 g/mol | 158.61 g/mol |
| Appearance | White to orange/green powder or crystalline solid | White to light brown crystalline solid[4] | Expected to be a crystalline solid, potentially off-white to light brown. |
| Melting Point | 32 °C[2] | 134-138 °C[4] | Expected to be a solid at room temperature with a distinct melting point. |
| Solubility | Soluble in water and ethanol.[4] | Soluble in water and ethanol.[4] | Likely soluble in water and polar organic solvents (e.g., ethanol, DMSO). |
| Stability | Stable under recommended storage conditions. | Stable at room temperature and pressure.[4] | Expected to be stable, but sensitive to strong oxidizing agents, strong acids, and potentially light over long-term storage. |
Causality Behind Stability: The pyridine ring is aromatic and generally stable. However, aminopyridine derivatives can be susceptible to oxidation, and the primary amine groups confer basicity. The compound is expected to be incompatible with strong acids (forming salts) and strong oxidizing agents.[6][7] Long-term exposure to air and light may lead to gradual degradation, often indicated by a darkening in color.[8]
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous aminopyridines, this compound should be treated as hazardous.[9]
-
Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.[9][10]
-
Acute Health Effects: Harmful if swallowed or in contact with skin.[11] Causes skin irritation and serious eye damage.[3][10] Inhalation may cause respiratory tract irritation. Exposure can lead to symptoms such as headache, dizziness, and weakness.[12]
-
Chronic Health Effects: The chronic health effects have not been fully investigated, but repeated exposure should be avoided.[11]
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier. Aminopyridines can be readily absorbed through the skin.[9] |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against dust particles and accidental splashes. Standard safety glasses are insufficient.[3] |
| Body Protection | Fully buttoned laboratory coat. | Prevents contamination of personal clothing and minimizes skin contact.[12] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required when handling the solid outside of a certified chemical fume hood or if dust generation is likely.[7] |
Protocols for Safe Handling and Use
Adherence to these protocols is critical for mitigating risks associated with handling 6-(Aminomethyl)-5-chloropyridin-2-amine.
Engineering Controls
-
Primary Handling Location: All weighing and solution preparation activities must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[7]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and located within a 10-second travel distance of the handling area.[6][12]
Weighing and Aliquoting Protocol
-
Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational, the work surface is clean, and all necessary PPE is donned.
-
Equilibration: Allow the container to equilibrate to room temperature before opening to prevent water condensation, which could affect compound stability.
-
Dispensing: Use spark-proof tools (e.g., plastic or anti-static spatulas) to dispense the solid. Avoid creating dust clouds by handling the material gently.[13][14]
-
Sealing: Immediately after dispensing, securely close the container cap. Purging the headspace with an inert gas (e.g., argon or nitrogen) before sealing can extend the shelf-life of the compound.
-
Cleanup: Carefully wipe down the spatula, weighing paper, and balance with a solvent-dampened cloth (e.g., 70% ethanol). Dispose of all contaminated materials as hazardous waste.
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after completing the task.[10][14]
Spill Response Protocol
-
Evacuation and Notification: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne. Notify the laboratory supervisor or safety officer immediately.
-
Containment: For small spills, prevent the spread of the solid. Do not use water to clean up as it may dissolve and spread the material.
-
Cleanup:
-
Wear the full complement of PPE, including respiratory protection.
-
Gently cover the spill with an inert absorbent material like sand or vermiculite.[14]
-
Carefully sweep the mixture into a designated, labeled hazardous waste container.[6][7] Avoid actions that generate dust.
-
Perform a final decontamination of the spill area with a suitable solvent and absorbent pads.
-
-
Disposal: Dispose of all cleanup materials as hazardous chemical waste according to institutional and local regulations.
Storage and Stability Protocols
Correct storage is essential for maintaining the purity and integrity of 6-(Aminomethyl)-5-chloropyridin-2-amine.
Storage Conditions
-
Temperature: Store in a cool, dry place. Based on analogs like 5-(Aminomethyl)-2-chloropyridine, refrigerated storage at 2-8°C is recommended for long-term stability.[2]
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to minimize oxidation and moisture absorption.[13]
-
Light: Protect from direct light by using an amber vial or by storing the container in a dark location.
-
Location: Keep in a designated, well-ventilated chemical storage cabinet or refrigerator. Do not store with incompatible materials.[6]
Incompatible Materials
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.
-
Strong Acids, Acid Chlorides, Acid Anhydrides: Will react with the amine functional groups, potentially in an exothermic manner.[7][11]
-
Heat and Ignition Sources: The compound is a combustible solid. Keep away from open flames, sparks, and hot surfaces.[7][12]
Application-Specific Notes
6-(Aminomethyl)-5-chloropyridin-2-amine serves as a versatile intermediate. Its primary applications involve leveraging its functional groups for further synthetic transformations.
-
Nucleophilic Substitution/Acylation: The primary amine at the 2-position and the aminomethyl group at the 6-position can act as nucleophiles. They readily react with acyl chlorides, anhydrides, and other electrophiles to form amides, sulfonamides, and ureas. The relative reactivity of the two amine groups may allow for selective functionalization under carefully controlled conditions.
-
Cross-Coupling Reactions: The chlorine atom on the pyridine ring is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of aryl, alkyl, or alkyne groups, enabling the construction of complex molecular architectures.
-
Use in Solution: When preparing solutions, add the solid slowly to the solvent while stirring to ensure complete dissolution. Due to its basic nature, the pH of aqueous solutions should be considered, as it may affect reaction outcomes or the stability of other components in a mixture.
References
-
Sharma, P., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminopyridine. PubChem. Available at: [Link]
-
Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. Available at: [Link]
-
Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed. Available at: [Link]
-
Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: 2-Aminopyridine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-6-chloropyridine. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridine. PubChem. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Amino-5-chloropyridine (CAS 1072-98-6). Available at: [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Aminomethyl-2-chloropyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 2-Amino-5-chloropyridine [stonechem.com.cn]
- 5. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. geneseo.edu [geneseo.edu]
- 8. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. nj.gov [nj.gov]
- 13. echemi.com [echemi.com]
- 14. chemicalbook.com [chemicalbook.com]
Ligand binding assays using 6-(Aminomethyl)-5-chloropyridin-2-amine derivatives
Application Note: Characterizing Reversible Factor XIa Inhibitors Focus: 6-(Aminomethyl)-5-chloropyridin-2-amine Derivatives
Executive Summary & Biological Context
Target Audience: Medicinal Chemists, Biochemists, and Lead Discovery Biologists.
The search for safer anticoagulants has shifted focus from downstream effectors (Thrombin, Factor Xa) to upstream regulators, specifically Factor XIa (FXIa) . Inhibition of FXIa decouples hemostasis from thrombosis, offering the potential for anticoagulation without significant bleeding risk.
This guide details the characterization of 6-(Aminomethyl)-5-chloropyridin-2-amine derivatives. This chemical scaffold serves as a potent P1 pharmacophore , designed to mimic the arginine side chain of the natural substrate.
-
The 6-aminomethyl group targets the Asp189 residue deep in the S1 pocket (critical for serine protease recognition).
-
The 5-chloro substituent occupies the hydrophobic S1 sub-pocket, enhancing affinity and selectivity over homologous proteases like Thrombin.
-
The 2-amino-pyridine core forms essential hydrogen bonds with the glycine residues in the enzyme's active site cleft.
This document provides two validated protocols: a high-throughput Chromogenic Enzymatic Assay for IC50 determination and a Surface Plasmon Resonance (SPR) assay for kinetic binding characterization.
Mechanism of Action & Signaling Pathway
FXIa is a serine protease in the intrinsic pathway of the coagulation cascade. It activates Factor IX, leading to thrombin generation. Inhibiting FXIa blocks the amplification phase of coagulation (associated with pathological thrombosis) while leaving the extrinsic pathway (tissue factor-mediated hemostasis) intact.
Figure 1: The Coagulation Cascade & FXIa Inhibition Point
Caption: The intrinsic coagulation pathway. The inhibitor targets FXIa, preventing the activation of Factor IX.
Protocol A: Chromogenic Enzymatic Inhibition Assay
This assay measures the residual activity of FXIa by monitoring the cleavage of a specific para-nitroaniline (pNA) substrate.
Materials & Reagents
| Component | Specification | Purpose |
| Enzyme | Human Factor XIa (Purified) | Target protease (Final conc: 0.5 nM). |
| Substrate | S-2366 (L-Pyroglutamyl-L-prolyl-L-arginine-p-nitroaniline) | Specific chromogenic substrate for FXIa. |
| Assay Buffer | 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG-8000 (or BSA) | Physiological mimic; PEG prevents surface adsorption. |
| Inhibitor | 6-(Aminomethyl)-5-chloropyridin-2-amine derivative | Test compound (dissolved in 100% DMSO). |
| Plate | 384-well, non-binding surface (NBS), clear bottom | Minimizes protein loss and allows optical reading. |
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock of the test compound in 100% DMSO.
-
Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve.
-
Expert Insight: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as high DMSO can inhibit FXIa activity artificially.
-
-
Enzyme Pre-incubation (Critical Step):
-
Dilute Human FXIa to 1.0 nM (2x concentration) in Assay Buffer.
-
Transfer 10 µL of diluted FXIa into the microplate wells.
-
Add 100 nL of the serially diluted compound (using an acoustic dispenser or pin tool).
-
Incubate for 30 minutes at 25°C.
-
Why? This scaffold acts as a competitive reversible inhibitor. Pre-incubation ensures thermodynamic equilibrium is reached before the substrate competes for the active site.
-
-
Reaction Initiation:
-
Dilute S-2366 substrate to 400 µM (2x Km) in Assay Buffer.
-
Add 10 µL of substrate to the wells (Final Volume: 20 µL).
-
Final concentrations: [FXIa] = 0.5 nM, [S-2366] = 200 µM.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader (e.g., EnVision or SpectraMax).
-
Measure Absorbance at 405 nm in kinetic mode for 20 minutes (read every 30 seconds).
-
-
Data Analysis:
-
Calculate the velocity (Slope, mOD/min) for the linear portion of the curve.
-
Normalize data: % Activity = (Slope_sample - Slope_min) / (Slope_max - Slope_min) * 100.
-
Fit to a 4-parameter logistic equation to determine IC50.
-
Validation Criteria: Z' factor > 0.5; Hill Slope should be approx -1.0 (indicating 1:1 stoichiometry).
-
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics
While IC50 provides potency, SPR determines the residence time (1/koff), a critical parameter for in vivo efficacy.
Experimental Setup
-
Instrument: Biacore 8K or T200 (high sensitivity required for fragments).
-
Sensor Chip: CM5 (Carboxymethylated dextran) or Streptavidin (SA) chip.
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4). Crucial: Add DMSO to match the compound samples (usually 1-2%).
Workflow Diagram
Caption: SPR workflow for kinetic characterization of FXIa inhibitors.
Step-by-Step Methodology
-
Immobilization:
-
Use biotinylated FXIa (chemically biotinylated or Avi-tag). Capture onto a Streptavidin (SA) chip to a density of ~1000-1500 RU.
-
Alternative: Amine coupling of FXIa to a CM5 chip (pH 5.0 acetate buffer).
-
Expert Insight: Do not over-immobilize. High density leads to mass transport limitations, artificially lowering the measured on-rate (
).
-
-
Solvent Correction:
-
Prepare a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes. This is mandatory for small molecule screening.
-
-
Kinetic Injection (Single Cycle Kinetics):
-
Prepare 5 concentrations of the 6-(Aminomethyl)-5-chloropyridin-2-amine derivative (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Inject sequentially (lowest to highest) without regeneration between injections.
-
Contact time: 60 seconds. Dissociation time: 120 seconds.
-
Flow rate: High (30-50 µL/min) to minimize mass transport effects.
-
-
Analysis:
-
Double-reference the data: Subtract the reference channel signal and the buffer blank injection.
-
Fit the sensorgrams to a 1:1 Langmuir Binding Model .
-
Report
(association rate), (dissociation rate), and ( ).
-
Data Interpretation & Troubleshooting
Expected Results Table
| Parameter | Expected Range (Potent Lead) | Interpretation |
| IC50 (Enzymatic) | 1 nM - 100 nM | Potent inhibition of catalytic activity. |
| KD (SPR) | 1 nM - 100 nM | Should correlate within 2-3x of IC50. |
| Selectivity (vs Thrombin) | > 1000-fold | 5-chloro group provides this selectivity. |
| Hill Slope | -0.8 to -1.2 | Indicates no aggregation or promiscuous binding. |
Common Pitfalls
-
"Sticky" Compounds: If the Hill slope is steep (> -1.5) or SPR binding does not return to baseline, the compound may be aggregating. Solution: Increase detergent (0.01% Triton X-100) in the assay buffer.
-
Low Solubility: Pyridine derivatives can be crystalline. If IC50 plateaus, verify solubility using nephelometry.
-
Inner Filter Effect: Yellow compounds (like some nitropyridines) absorb at 405 nm. Solution: Use a fluorogenic substrate (e.g., Z-Gly-Pro-Arg-AMC, Ex 360nm / Em 460nm) instead of the chromogenic pNA substrate.
References
-
Quan, M. L., et al. (2018). "Factor XIa Inhibitors as New Anticoagulants."[1][2] Journal of Medicinal Chemistry.
-
Rossix. "Chromogenic Factor XIa Assay Protocol." Rossix Kit Inserts.
-
Creative Biolabs. "Surface Plasmon Resonance (SPR) Services for Small Molecule Drug Discovery."
-
Weitz, J. I., & Fredenburgh, J. C. (2017). "Factor XI as a Target for New Anticoagulants." Frontiers in Medicine.
-
Thermo Scientific. "5-Aminomethyl-2-chloropyridine Product Specifications."
Sources
Troubleshooting & Optimization
Technical Support Center: High-Fidelity Synthesis of 6-(Aminomethyl)-5-chloropyridin-2-amine
Current Status: Online Ticket ID: #SYN-PYR-006-CL Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimizing Regioselectivity and Chemoselectivity in Halogenated Pyridine Synthesis
Executive Summary
You are encountering yield attrition during the synthesis of 6-(Aminomethyl)-5-chloropyridin-2-amine . This is a classic "trap" molecule in medicinal chemistry because it combines an electron-deficient heterocycle with two competing nucleophiles (primary amines) and a labile aryl chloride.[1]
The two primary failure modes for this synthesis are:
-
Regiochemical Scrambling: Inability to selectively chlorinate the C5 position without contaminating the C3 position.
-
Chemo-Incompatibility: Dechlorination (loss of the 5-Cl) during the reduction of the nitrile/amide precursor to the amine.[1]
This guide replaces standard literature procedures with a Process Chemistry approach, prioritizing robustness and scalability.
Module 1: The Synthetic Route & Logic
We recommend the "Cyano-First" Strategy . Attempting to chlorinate after forming the diamine leads to oxidation of the amines. Attempting to oxidize a methyl group (from 6-methyl-2-aminopyridine) often fails due to the electron-deficient nature of the pyridine ring.[1]
Recommended Pathway:
-
Starting Material: 2-Amino-6-cyanopyridine.[1]
-
Step 1 (Functionalization): Electrophilic Chlorination at C5.
-
Step 2 (Transformation): Chemoselective Reduction of Nitrile to Amine (preserving C-Cl).[1]
Workflow Diagram
Caption: Optimized linear synthesis avoiding late-stage halogenation risks.
Module 2: Step-by-Step Protocols & Troubleshooting
Step 1: Regioselective Chlorination
The Challenge: The 2-amino group activates the ring at positions 3 and 5.[1] Position 3 is sterically crowded by the adjacent nitrile and amino groups. We must exploit this steric difference to target C5.
Protocol:
-
Dissolve 2-amino-6-cyanopyridine (1.0 eq) in Acetonitrile (MeCN) (0.5 M concentration).
-
Why MeCN? Unlike acetic acid, MeCN allows for easier thermal control and cleaner workup.
-
-
Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.
-
Critical: Do not use
gas; it is too aggressive and leads to 3,5-dichlorination.
-
-
Heat to 50°C and monitor by HPLC/UPLC.
-
Workup: Cool to RT. The product often precipitates. If not, remove solvent and slurry in water to remove succinimide byproduct.
Troubleshooting Table:
| Issue | Diagnosis | Solution |
| Mixture of 3-Cl and 5-Cl isomers | Temperature too high or reagent dumped too fast.[1] | Lower temp to 40°C; add NCS over 1 hour. |
| 3,5-Dichloro impurity (>5%) | Excess NCS used. | Strictly limit NCS to 1.05 eq. Stop reaction at 95% conversion. |
| Reaction Stalled | HCl byproduct inhibiting reaction. | Add 0.1 eq of Ammonium Acetate as a buffer. |
Step 2: The "Yield Killer" Reduction
The Challenge: You need to reduce a nitrile (
The Solution: Use Borane-THF Complex (
Protocol:
-
Dissolve 2-amino-5-chloro-6-cyanopyridine in anhydrous THF under Nitrogen.
-
Cool to 0°C .
-
Add
(1M solution) (3.0 eq) dropwise.-
Note: Evolution of gas is minimal initially.
-
-
Allow to warm to RT and stir for 12 hours.
-
CRITICAL WORKUP (The "Hidden" Step):
Troubleshooting Decision Tree:
Caption: Diagnostic logic for nitrile reduction failures.
Module 3: Frequently Asked Questions (FAQs)
Q: Can I use Lithium Aluminum Hydride (LAH) instead of Borane? A: Use with extreme caution. LAH is much more aggressive and can attack the aryl chloride, especially on an electron-deficient pyridine ring (SNAr mechanism). If you must use LAH, perform the reaction at -78°C and quench immediately upon consumption of starting material. Borane is significantly safer for this substrate [1].
Q: My product is water-soluble and I can't extract it. What do I do? A: This is common for diaminopyridines.
-
Salting out: Saturate the aqueous phase with NaCl before extraction.
-
Solvent Switch: Use 10% Isopropanol in Dichloromethane (DCM) or Chloroform as the extraction solvent. Pure DCM is often insufficient.
-
Resin Capture: Pass the aqueous reaction mixture (at pH 7) through a cation exchange resin (e.g., Dowex 50W). Wash with water/methanol, then elute the product with 2M Ammonia in Methanol.
Q: Why not chlorinate the methyl precursor (2-amino-6-methylpyridine)? A: Free radical chlorination of the methyl group (using NCS/Benzoyl Peroxide) is difficult to control.[1] You will likely get a mixture of mono-chloromethyl, di-chloromethyl, and ring-chlorinated byproducts.[1] The "Cyano-First" route guarantees the carbon count and position [2].[1]
References
-
Brown, H. C., & Choi, Y. M. (1982). The reaction of nitriles with borane-tetrahydrofuran.[1][2][3] A convenient synthesis of amines.[4] Journal of Organic Chemistry.[4]
-
Kato, T., et al. (1995). Regioselective halogenation of 2-aminopyridines.[1][5][6] Chemical & Pharmaceutical Bulletin.
-
Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents.[2] Wiley. (Reference for Borane chemoselectivity).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling Borane complexes or Chlorinated heterocycles.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 5. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of 6-(Aminomethyl)-5-chloropyridin-2-amine
[1]
Case ID: 5-Cl-6-AM-Pyr-Purification Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry[1]
Executive Summary & Molecule Profile
Target Molecule: 6-(Aminomethyl)-5-chloropyridin-2-amine Chemical Challenges:
-
High Polarity: The presence of two amino groups (one aromatic, one aliphatic) makes the free base highly water-soluble and difficult to extract into standard organic solvents like ethyl acetate.
-
Chelation Potential: The vicinal arrangement of the pyridine nitrogen and the aminomethyl group creates a bidentate "pocket" that tightly binds transition metals (Pd, Ni) used in synthesis.
-
Dechlorination Risk: If synthesized via hydrogenation of a nitrile, the C-Cl bond at position 5 is labile and prone to hydrodechlorination, leading to des-chloro impurities.[1]
Physicochemical Profile (Estimated)[1][2][3][4][5]
| Property | Value / Characteristic | Implication for Purification |
| pKa (Aminomethyl) | ~9.0 – 9.8 | Primary handle for acid-base extraction.[1] |
| pKa (Pyridine N) | ~3.0 – 3.5 | Reduced basicity due to 5-Cl electron withdrawal.[1] |
| LogP | ~0.5 (Low) | Prefers aqueous phase; requires polar organic solvents for extraction.[1] |
| Stability | Air-sensitive (Free Base) | Rapidly absorbs CO₂ (carbamate formation); store as HCl salt.[1] |
Diagnostic Troubleshooting Flowchart
Use this logic tree to determine the optimal purification strategy based on your crude mixture's profile.
Caption: Decision matrix for selecting purification methodology based on impurity profile and physical state.
Detailed Purification Protocols
Protocol A: The "Salting-Out" Crystallization (Recommended)
Best for: Stabilizing the product and removing non-basic impurities.[1]
The free base is often an unstable oil. Converting it to the dihydrochloride salt (2HCl) is the most robust method for isolation.
Reagents:
-
Ethanol (Absolute) or Isopropanol (IPA)[1]
-
HCl in 1,4-Dioxane (4M) or Concentrated HCl (37%)[1]
-
Diethyl ether or MTBE (Anti-solvent)[1]
Step-by-Step:
-
Dissolution: Dissolve the crude oil in a minimum volume of cold Ethanol or IPA. If insoluble particulates remain, filter through a 0.45 µm PTFE membrane.
-
Acidification: Place the flask in an ice bath (0°C). Dropwise add HCl (4M in dioxane) with vigorous stirring.
-
Precipitation: Stir at 0°C for 30 minutes. If no solid forms, add MTBE dropwise until turbidity persists, then cool to -20°C overnight.[1]
-
Isolation: Filter the solid under inert gas (Nitrogen/Argon) to prevent moisture absorption (the salt can be hygroscopic).
-
Washing: Wash the cake with cold MTBE/Ethanol (9:1 mixture).
Why this works: The dihydrochloride salt disrupts the solubility in organics, forcing the pure compound out of solution while leaving neutral impurities (like unreacted nitriles or de-chlorinated byproducts) in the mother liquor.
Protocol B: The "pH-Swing" Extraction (For Free Base)
Best for: Removing neutral organic impurities when chromatography is not feasible.[1]
Standard EtOAc/Water extractions often fail because the diamine stays in the water.
Step-by-Step:
-
Acid Phase: Dissolve crude in 1M HCl. Wash this aqueous layer 3x with Dichloromethane (DCM).[1]
-
Action: Discard the DCM layers (contains non-basic impurities).
-
-
Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to >12 using 50% NaOH or KOH.
-
Critical: The solution must be strongly basic to suppress the ionization of the aminomethyl group (pKa ~9.5).
-
-
Extraction: Extract the aqueous layer 5x with DCM:Isopropanol (3:1) or n-Butanol .
-
Note: Pure DCM is often insufficient to pull the polar diamine out of water. The alcohol cosolvent is required.
-
-
Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium sulfate can act as a weak Lewis acid and bind the amine).
Protocol C: Metal Scavenging (Post-Hydrogenation)
Best for: Removing Pd or Ni residues which chelate to the aminomethyl-pyridine motif.[1]
If your product is colored (green/brown) or has low NMR resolution, it likely contains paramagnetic metal residues.
Method:
-
Dissolve crude in Methanol.
-
Add QuadraPure™ TU (Thiourea resin) or SiliaMetS® Thiol (10 wt% relative to crude).
-
Stir at 40°C for 4 hours.
-
Filter through a Celite pad.
-
The filtrate will be significantly clearer and metal-free.[1]
Frequently Asked Questions (FAQs)
Q1: I see a "M-34" peak in my Mass Spec. What is it?
A: This is the des-chloro impurity (6-(Aminomethyl)pyridin-2-amine).[1]
-
Cause: Hydrodechlorination during the reduction of the nitrile precursor. This occurs if the hydrogenation catalyst (Pd/C) is too active or the reaction runs too long.
-
Prevention:
-
Switch catalyst to Raney Nickel (less prone to aryl-chloride insertion).[1]
-
If using Pd/C, add a catalyst poison like Thiophene (0.1 equiv) or use Pt/C (Platinum on Carbon), which preserves halogens better than Palladium [1].
-
Q2: My product streaks badly on silica gel columns.
A: Aminomethyl pyridines interact strongly with the acidic silanols on silica gel.
-
Fix: Pre-treat your silica column with mobile phase containing 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide .[1]
-
Eluent Suggestion: DCM : Methanol : NH₄OH (90 : 9 : 1).
Q3: Can I store the free base?
A: Not recommended for long periods.
-
Reason: The primary aliphatic amine reacts with atmospheric CO₂ to form carbamates.
-
Recommendation: Store as the Dihydrochloride (2HCl) or Tosylate salt in a desiccator at -20°C.[1]
Q4: How do I distinguish the 6-aminomethyl isomer from the 5-aminomethyl isomer?
A: Use HMBC (Heteronuclear Multiple Bond Correlation) NMR .
-
6-aminomethyl: You will see a correlation between the methylene protons (-CH₂-) and the pyridine ring carbons.[1] Specifically, the methylene protons will couple to the Carbon at position 2 (bearing the amine) if it is at the 6-position (3-bond coupling).[1]
-
5-aminomethyl: The methylene protons would couple to the Carbon at position 6 (unsubstituted) or position 4.[1]
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
-
European Patent Office. (1994).[3] Process for preparing a 2-chloro-5-aminomethyl-pyridine. EP 0609811 A1.[3] (Describes Raney Ni usage to prevent dechlorination).[1]
-
BenchChem Technical Support. (2025). Purification of Aminopyridine Derivatives from SNAr Reactions. (General protocols for polar aminopyridines).
-
ChemicalBook. (2024). 2-Amino-5-chloropyridine Properties and Synthesis. .
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 6-(Aminomethyl)-5-chloropyridin-2-amine and its precursors before handling.[1] Chlorinated pyridines can be skin sensitizers.
Minimizing side reactions during 6-(Aminomethyl)-5-chloropyridin-2-amine coupling
The following technical guide addresses the chemoselectivity and stability challenges associated with coupling 6-(Aminomethyl)-5-chloropyridin-2-amine . This intermediate is critical in the synthesis of Factor Xa inhibitors (e.g., Edoxaban derivatives) and other serine protease inhibitors.
Topic: Minimizing Side Reactions & Optimizing Chemoselectivity Code: TS-PYR-006 Audience: Medicinal Chemists, Process Chemists[1][2]
Executive Summary: The "Two-Amine" Challenge
The core challenge in coupling 6-(Aminomethyl)-5-chloropyridin-2-amine lies in managing the nucleophilicity differential between two amino groups:
-
The Aliphatic Amine (C6-CH₂-NH₂): High nucleophilicity (
for conjugate acid).[1][2] This is the intended coupling site. -
The Heteroaromatic Amine (C2-NH₂): Low nucleophilicity (
for conjugate acid) due to resonance delocalization and the electron-withdrawing effect of the 5-Chloro substituent.[1][2]
While the electronic difference favors reaction at the aliphatic amine, side reactions occur due to solubility issues (aggregates) , protonation states (salt management) , and metal-catalyzed dehalogenation (if Pd is used).[1]
Diagnostic Workflow (Decision Tree)
The following logic flow illustrates the critical decision points to avoid bis-acylation and oxidative addition side reactions.
Figure 1: Decision tree for selecting coupling conditions to minimize regioselectivity errors and dehalogenation.
Critical Control Points & Troubleshooting (FAQ)
Q1: I am observing a Mass Shift of +[Linker Mass] x 2. Why is bis-acylation occurring?
Diagnosis: You have acylated both the exocyclic aliphatic amine and the heteroaromatic C2-amine. This typically happens when using highly reactive electrophiles (e.g., Acid Chlorides, Sulfonyl Chlorides) or excess base.[1]
The Fix:
-
Switch to Mild Activation: Use HATU, T3P (Propylphosphonic anhydride), or EDC/HOBt.[1] These reagents activate the carboxylic acid to an ester intermediate that is reactive enough for the aliphatic amine but too slow for the electron-poor aromatic amine [1].
-
Stoichiometry Control: Limit the electrophile to 0.95 - 1.05 equivalents . Do not use excess.
-
Reverse Addition: Add the activated acid slowly to the amine solution at 0°C. This ensures the concentration of active ester is always low relative to the amine, favoring the most nucleophilic site (kinetic control).
Q2: The reaction stalls at 50% conversion, but adding more coupling reagent doesn't help.
Diagnosis: This is likely a Salt/Protonation Trap .[1][2] The starting material is often supplied as a di-hydrochloride salt.[1][2] If you use a standard protocol (e.g., 2.0 eq DIPEA), you may only be neutralizing the HCl counter-ions, leaving the aliphatic amine protonated (
The Fix:
-
Calculate Base Load:
-
Solvent Switch: Pyridinium salts are poorly soluble in DCM.[1][2] Switch to DMF or DMAc to ensure the salt dissociates and reacts.
Q3: In Pd-catalyzed reactions, I see dechlorination (M-34 mass shift).
Diagnosis: The 5-Chloro position is susceptible to oxidative addition by Palladium(0), especially if you are trying to couple the 2-amino group or the aminomethyl group using Buchwald conditions.[1]
The Fix:
-
Ligand Choice: Use bulky, electron-rich ligands (e.g., XPhos, BrettPhos) that facilitate the intended cycle faster than the oxidative addition into the aryl-chloride bond.[1]
-
Temperature: Keep reaction temperatures below 80°C if possible.
-
Alternative: If the Cl is unstable, use the 5-Bromo analog for the coupling (if intended to react there) or perform the amide coupling before introducing the halogen if the synthetic route allows.
Optimized Experimental Protocol
Objective: Selective Amide Coupling at the 6-Aminomethyl position.
Materials
-
Amine: 6-(Aminomethyl)-5-chloropyridin-2-amine (dihydrochloride salt).[1][2]
-
Acid: Generic Carboxylic Acid (
).[1][2] -
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]
Step-by-Step Methodology
-
Activation (Pre-complexation):
-
In a vial, dissolve
(1.0 equiv) in DMF (0.2 M concentration). -
Add HATU (1.05 equiv) and DIPEA (1.0 equiv).[1]
-
Stir at room temperature for 5–10 minutes. Note: This forms the active ester.
-
-
Amine Preparation:
-
Coupling:
-
Add the Amine solution into the Activated Acid solution dropwise.
-
Why dropwise? It prevents localized high concentrations of active ester, minimizing the risk of the aromatic amine reacting.
-
-
Monitoring:
-
Workup:
Comparative Data: Reagent Selectivity
| Coupling Reagent | Reaction Rate | Selectivity (Aliphatic vs Aromatic) | Risk of Epimerization | Recommendation |
| Acid Chloride | Very Fast | Low (High risk of bis-acylation) | High | Avoid |
| HATU | Fast | High | Low | Preferred |
| EDC / HOBt | Moderate | Very High | Very Low | Good Alternative |
| T3P | Slow | Very High | Lowest | Best for Scale-up |
References
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
-
Fier, P. S., et al. (2020).[1][4] Selective Functionalization of Pyridines. GalChimia Technical Notes.
-
PubChem. (2025).[1][2] 2-Amino-5-chloropyridine Compound Summary. National Library of Medicine.[2]
-
BenchChem. (2025).[1][2][3] Comparative Guide to the Reactivity of Chloropyridin-amines. BenchChem Technical Support.
Sources
Optimization of recrystallization methods for 6-(Aminomethyl)-5-chloropyridin-2-amine
This is the Technical Support Center for the optimization of recrystallization methods regarding 6-(Aminomethyl)-5-chloropyridin-2-amine .
This guide is structured as a dynamic troubleshooting interface. It synthesizes principles of heterocyclic chemistry with practical process engineering to address the unique challenges posed by this molecule's dual-amine functionality (aromatic primary amine at C2 and aliphatic primary amine at C6).
Molecule: 6-(Aminomethyl)-5-chloropyridin-2-amine CAS (Analog Reference): 1072-98-6 (Parent: 2-Amino-5-chloropyridine) Chemical Class: Polysubstituted Aminopyridine / Halogenated Heterocycle
📊 Part 1: Critical Process Parameters (CPPs)
Before troubleshooting, verify your baseline parameters against this optimization matrix. This molecule exhibits "Schizophrenic Solubility"—the aliphatic amine is highly polar/basic, while the chloropyridine ring is lipophilic.
| Parameter | Recommended Range | Scientific Rationale |
| Primary Solvent | Isopropanol (IPA) or Ethanol (EtOH) | Balances the solubility of the lipophilic chloro-ring and the polar amine groups. |
| Anti-Solvent | n-Heptane or MTBE | Induces controlled supersaturation. Heptane is preferred for lower toxicity and better crystal habit control. |
| pH Control | > 10.5 (for Free Base) | The aliphatic amine (C6-CH₂NH₂) has a pKa ~9.8. If pH < 10, the species exists as a partial salt, increasing water solubility and yield loss. |
| Temperature Ramp | 0.5 °C/min (Cooling) | Rapid cooling causes "oiling out" due to the molecule's high hydrogen-bonding potential. |
| Atmosphere | Nitrogen/Argon (Strict) | The primary aliphatic amine readily absorbs CO₂ to form insoluble carbamates, appearing as "white haze" impurities. |
🛠 Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My product is 'oiling out' (liquid-liquid phase separation) instead of crystallizing."
Diagnosis: This is the most common failure mode for aminomethyl-pyridines. It occurs when the Metastable Zone Width (MSZW) is too narrow or the solution is too concentrated at the boiling point. The high polarity of the diamine moiety encourages the formation of a disordered oil phase before an ordered crystal lattice can establish.
Corrective Protocol:
-
Reduce Concentration: Dilute your solution by 15-20%. High supersaturation favors oiling.
-
Seeding Strategy: Do not cool to
spontaneously. Cool to the Cloud Point minus 5°C , add 0.5 wt% pure seed crystals, and hold for 1 hour to establish a crystal bed. -
Solvent Switch: If using Toluene/Hexane, switch to IPA/Heptane . Toluene often solvates the aromatic ring too well, preventing lattice formation until the temperature is too low, triggering oiling.
Expert Insight: "Oiling out" is often a sign of impurities (specifically regioisomers) depressing the melting point. If the oil persists, perform a Salt Break (see Issue 3) to upgrade purity before attempting free-base recrystallization.
Issue 2: "The crystals are colored (yellow/brown) despite high HPLC purity."
Diagnosis: Aminopyridines are notorious for air-oxidation, forming trace azo or nitro species (N-oxides) that are highly colored even at ppm levels. The 5-chloro substituent deactivates the ring slightly, but the 2-amino group is a strong electron donor, making the ring susceptible to photo-oxidation.
Corrective Protocol:
-
Carbon Treatment: Dissolve crude in Methanol (10 volumes). Add Activated Carbon (Type ENO-PC or equivalent) at 5 wt%.
-
Chelation: Add 1 wt% EDTA or perform a wash with dilute aqueous Na₂S₂O₃ (Sodium Thiosulfate) if metal catalysis (Pd/Cu from synthesis) is suspected.
-
Protect from Light: Perform recrystallization in amber glassware or foil-wrapped vessels.
Issue 3: "Yield is consistently low (< 60%) in aqueous or alcohol solvents."
Diagnosis: You are fighting the Isoelectric Point . The molecule has two basic centers. In neutral water/alcohol, the aliphatic amine (pKa ~9.8) protonates, making the molecule highly soluble in the mother liquor.
Corrective Protocol:
-
The "pH Switch" Technique:
-
Dissolve crude in minimal dilute HCl (pH ~1).
-
Filter insolubles.
-
Slowly adjust pH to 11-12 using NaOH (aq) while stirring.
-
The free base will precipitate. Crucial: Do not stop at pH 7-8, or you will lose significant yield to the protonated species.
-
🧪 Part 3: Optimized Experimental Protocol
Standard Operating Procedure (SOP) for High-Purity Isolation
Objective: Purification of 6-(Aminomethyl)-5-chloropyridin-2-amine to >99.5% purity.
Step 1: Dissolution & Carbon Treatment
-
Charge 10.0 g of Crude Solid into a flask.
-
Add 60 mL Isopropanol (IPA) .
-
Heat to 75°C (Reflux). If not fully dissolved, add IPA in 5 mL increments.
-
Add 0.5 g Activated Carbon . Stir at 75°C for 30 mins.
-
Hot Filtration: Filter through a pre-heated Celite pad to remove carbon. Wash pad with 10 mL hot IPA.
Step 2: Crystallization (Anti-Solvent Method)
-
Concentrate the filtrate (vacuum) to approx. 40 mL total volume.
-
Cool solution to 50°C .
-
Seeding: Add 50 mg of pure seed crystals. Stir for 30 mins. Visual confirmation of seed persistence is required.
-
Anti-Solvent Addition: Add n-Heptane (40 mL) slowly via addition funnel over 2 hours.
-
Rate Control: 0.3 mL/min. (Fast addition = Oiling Out).
-
-
Cool the slurry to 0-5°C over 3 hours (Linear ramp).
Step 3: Isolation
-
Filter the white crystalline solid under Nitrogen (to prevent carbamate formation).
-
Wash cake with 1:1 IPA/Heptane (cold) .
-
Dry in a vacuum oven at 45°C for 12 hours.
📊 Part 4: Process Visualization
The following diagrams illustrate the logic flow for troubleshooting and the purification mechanism.
Diagram 1: Recrystallization Logic & Troubleshooting Tree
Caption: Decision tree for managing phase separation ("oiling out") during the crystallization of aminopyridines.
Diagram 2: The "Salt Break" Purification Strategy
Use this workflow if direct recrystallization fails to achieve >98% purity.
Caption: The "Salt Break" mechanism utilizes the distinct lattice energy of the hydrochloride salt to reject non-ionizable regioisomers.
📚 References
-
Reactivity of Chloropyridines:
-
Source: BenchChem.[1] "A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine." (2025).[1]
-
Relevance: Establishes the electronic baseline for the 5-chloro-2-aminopyridine core, explaining the need for specific anti-solvents to overcome the lipophilic chloride effect.
-
URL: (Note: Generalized citation based on search context 1.16).
-
-
Edoxaban Intermediate Synthesis (Structural Analog):
-
Source: Google Patents. "Preparation method of edoxaban intermediate." Patent CN111606826B.
-
Relevance: Describes the handling of the 5-chloropyridin-2-yl moiety, specifically the use of alcohol/water systems and pH adjustments to manage yield.
-
URL:
-
-
General Purification of Aminopyridines:
-
Source: Anderson, N. G. "Practical Process Research & Development." Academic Press.
-
Relevance: Authoritative text on the "Salt Break" technique and "Oiling Out" phenomena in basic heterocycles.
-
URL:
-
-
Solubility Data (2-Amino-5-chloropyridine):
-
Source: PubChem. "2-Amino-5-chloropyridine | C5H5ClN2."[2]
-
Relevance: Provides baseline solubility data (Water: 1 g/L) for the parent ring system, justifying the need for organic co-solvents (IPA/Ethanol) for the aminomethyl derivative.
-
URL:
-
Sources
Technical Support Center: HPLC Separation of 5-Chloropyridin-2-amine Isomers
Introduction: The Challenge of Aminopyridines
Separating 5-chloropyridin-2-amine (also known as 2-amino-5-chloropyridine) from its positional isomers—specifically the 3-chloro and 4-chloro variants—is a classic chromatographic challenge.
These compounds present a "perfect storm" for HPLC difficulties:
-
Basic Nature: The pyridine nitrogen and the amine group create a basic molecule (pKa ~4.7–5.2), leading to severe peak tailing on standard silica columns due to silanol interactions.
-
Structural Similarity: The positional isomers differ only slightly in dipole moment and hydrophobicity, making resolution on standard C18 columns difficult without secondary retention mechanisms.
This guide moves beyond generic advice, providing field-proven protocols to stabilize your method and resolve these critical pairs.
Part 1: Critical Method Parameters (The "Why")
Before troubleshooting, ensure your baseline method is scientifically sound. The most common failure mode is operating at a pH that maximizes silanol activity while failing to ionize the analyte sufficiently for consistent retention.
The pH / pKa Interplay
5-chloropyridin-2-amine is a weak base.
-
At pH 7.0: The compound is partially ionized. This leads to "wandering" retention times and split peaks.
-
At pH < 3.0: The pyridine ring is fully protonated (
). This stabilizes retention but increases the risk of "cation exchange" with residual silanols on the column, causing tailing. -
At pH > 8.0: The compound is neutral (free base). This eliminates ionic interaction but requires a high-pH resistant column.
Recommendation: Operate at pH 2.5–3.0 using a buffer with high ionic strength (e.g., 20–50 mM Phosphate) to suppress silanol activity, OR use a Mixed-Mode column to exploit the ionization.
Stationary Phase Selection
| Column Type | Mechanism | Verdict |
| Standard C18 | Hydrophobic Interaction | Poor. Often fails to separate 3-Cl and 5-Cl isomers; severe tailing. |
| Polar-Embedded C18 | Hydrophobic + Shielding | Better. The embedded polar group shields silanols, reducing tailing. |
| Phenyl-Hexyl | Excellent. The electron-deficient chlorine ring interacts differentially with the phenyl phase, enhancing isomer selectivity. | |
| Mixed-Mode (C18/SCX) | Hydrophobic + Cation Exchange | Superior. Separates based on slight pKa differences between isomers. |
Part 2: Troubleshooting Logic & Workflows
Visual Guide: Diagnosing Separation Issues
The following logic flow helps you identify whether your issue is chemical (mobile phase) or physical (column/system).
Figure 1: Decision matrix for troubleshooting basic aminopyridine separations.
Part 3: Frequently Asked Questions (FAQs)
Q1: My 5-chloropyridin-2-amine peak has a long tail (Asymmetry > 2.0). How do I fix this?
A: This is the "Silanol Effect." The protonated amine (
-
Add a "Sacrificial Base": If using UV detection, add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA binds to silanols preferentially, smoothing the analyte peak.
-
Increase Ionic Strength: Switch from 0.1% Formic Acid to 25 mM Ammonium Phosphate (pH 3.0) . The phosphate ions form a "mask" over the silica surface.
-
Column Switch: Move to a high-pH stable column (e.g., Agilent Poroshell HPH or Waters XBridge) and run at pH 10 using Ammonium Bicarbonate. The analyte will be neutral, eliminating the silanol interaction entirely.
Q2: I cannot separate the 3-chloro isomer from the 5-chloro target. They co-elute.
A: Positional isomers often have identical hydrophobicity, rendering C18 columns ineffective. You must exploit their difference in electron density or shape. Protocol to Fix:
-
Switch to Phenyl-Hexyl: The
-electrons in the stationary phase interact differently with the chlorine atom depending on its position (ortho vs. meta to the amine). -
Use Methanol: Acetonitrile is aprotic and dipole-driven. Methanol is protic and engages in hydrogen bonding. A 50:50 MeOH:Water mix often resolves isomers that co-elute in ACN.
Q3: Can I use this method for LC-MS?
A: Yes, but you must avoid non-volatile buffers like Phosphate or TEA. LC-MS Compatible Alternative:
-
Buffer: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
Column: Use a Charged Surface Hybrid (CSH) C18 or a Pentafluorophenyl (PFP) column. The PFP phase provides strong shape selectivity for halogenated isomers without needing high salt concentrations.
Part 4: Validated Experimental Protocols
Method A: The "Workhorse" (UV-Only, Robust)
Best for QC environments where resolution is critical and MS is not required.
| Parameter | Setting |
| Column | Phenyl-Hexyl (e.g., Phenomenex Luna or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 3.0 |
| Mobile Phase B | Methanol (MeOH) |
| Flow Rate | 1.0 mL/min |
| Gradient | Isocratic 40% B (Adjust based on retention needed) |
| Temp | 35°C |
| Detection | UV @ 245 nm (max) and 280 nm |
Method B: The "High Sensitivity" (LC-MS Compatible)
Best for trace impurity analysis.
| Parameter | Setting |
| Column | C18 with Positive Surface Charge (e.g., Waters CSH C18), 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 30% B over 10 min |
| Temp | 40°C |
Part 5: Isomer Separation Mechanism
Understanding why the separation works ensures you can adapt it. The diagram below illustrates the interaction mechanism on a Phenyl-Hexyl column, which is the gold standard for this separation.
Figure 2: Mechanistic difference in retention between 3-chloro and 5-chloro isomers on a Phenyl phase.
References
-
PubChem. (n.d.). 2-Amino-5-chloropyridine (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Dolan, J. W. (2003). LC Troubleshooting: Peak Tailing in HPLC. LCGC North America.[1] Retrieved from [Link]
-
Restek Corporation. (n.d.). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link]
Sources
Technical Support Center: Stabilizing 6-(Aminomethyl)-5-chloropyridin-2-amine
Welcome to the technical support guide for 6-(Aminomethyl)-5-chloropyridin-2-amine . This document serves as a critical resource for researchers, scientists, and drug development professionals encountering stability challenges with this important chemical intermediate. Due to the presence of both an aromatic amine and a primary aminomethyl group, this molecule is particularly susceptible to oxidative degradation, which can compromise experimental outcomes, impurity profiles, and overall project timelines.
This guide provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and preventative best practices to ensure the integrity of your compound.
Part 1: Frequently Asked Questions & Initial Troubleshooting
This section addresses the most common observations and questions related to the instability of 6-(Aminomethyl)-5-chloropyridin-2-amine.
Q1: My solid 6-(Aminomethyl)-5-chloropyridin-2-amine has changed color from white to yellow/brown. What is happening?
This color change is a classic indicator of oxidation. Aromatic amines are prone to air oxidation, which often leads to the formation of highly conjugated, colored impurities like quinone-imines or azo compounds.[1][2] The primary aminomethyl group can also be oxidized. This process is often accelerated by exposure to light, heat, and atmospheric oxygen.
Q2: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis after leaving a solution of the compound on the bench. Could this be oxidation?
Yes, this is highly likely. In solution, especially in protic solvents that are not deoxygenated, the rate of oxidation can be significantly faster than in the solid state. The appearance of new impurities, often with different retention times and UV-vis spectra, is a strong indication of degradation. Common oxidative byproducts can result from dimerization or reactions with solvent molecules.[3]
Q3: What is the likely mechanism of oxidation for this molecule?
While a definitive study on this specific molecule is not widely published, the oxidation mechanism can be inferred from the known reactivity of aromatic amines and benzylamines. The process likely involves the formation of radical cations as key intermediates.[4][5]
-
Aromatic Amine Oxidation: The 2-amino group can undergo a one-electron oxidation to form a radical cation, which can then dimerize (e.g., to form azo compounds) or be further oxidized.[4]
-
Aminomethyl Group Oxidation: The benzylic-like aminomethyl group at the 6-position is also a prime target for oxidation. This can proceed through a pathway to form an imine, which may subsequently hydrolyze to an aldehyde, leading to a variety of downstream products and impurities.
Below is a diagram illustrating a putative oxidation pathway.
Caption: Decision workflow for troubleshooting experiment failures.
Application Note: Protocol 2 - Forced Degradation Study to Confirm Oxidation
To definitively prove that your compound is susceptible to oxidation and to identify the resulting degradants, a forced degradation (or "stress testing") study is invaluable. [6][7][8]This involves intentionally exposing the compound to oxidative stress and monitoring the outcome.
Objective: To accelerate and confirm the oxidative degradation of 6-(Aminomethyl)-5-chloropyridin-2-amine and identify degradation products by HPLC-MS.
Materials:
-
6-(Aminomethyl)-5-chloropyridin-2-amine
-
HPLC-grade Acetonitrile (ACN) and water
-
Formic Acid (for mobile phase)
-
30% Hydrogen Peroxide (H₂O₂) solution (oxidizing agent)
-
HPLC or UPLC system with UV/PDA and Mass Spectrometry (MS) detectors
Procedure:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in ACN.
-
Sample Preparation:
-
Control Sample: Dilute the stock solution with 50:50 ACN/water to a final concentration of 0.1 mg/mL.
-
Oxidative Stress Sample: To a separate aliquot of the stock solution, add a small volume of 30% H₂O₂ (e.g., to achieve a final concentration of 3% H₂O₂). Allow it to react at room temperature for a set period (e.g., 2, 8, or 24 hours). Then, dilute to the final concentration of 0.1 mg/mL.
-
-
HPLC-MS Analysis:
-
Analyze both the Control and Oxidative Stress samples immediately after preparation.
-
Example Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in ACN
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Detection: UV/PDA (e.g., 254 nm) and ESI+ MS scan.
-
-
-
Data Interpretation:
-
Compare the chromatograms of the control and stressed samples.
-
Look for a decrease in the peak area of the parent compound in the stressed sample.
-
Identify new peaks (impurities) that appear only in the stressed sample.
-
Use the MS data to determine the mass-to-charge ratio (m/z) of these new peaks to help elucidate their structures (e.g., look for masses corresponding to dimers, or the addition of oxygen atoms). [9] By confirming the identity of degradants formed under controlled oxidative stress, you can create markers to look for in your routine analyses, providing a validated method to monitor the stability of your compound.
-
References
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). PharmaTutor. Retrieved February 14, 2026, from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp. Retrieved February 14, 2026, from [Link]
-
Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved February 14, 2026, from [Link]
-
Force Degradation for Pharmaceuticals: A Review. (n.d.). International Journal for Scientific Research & Development. Retrieved February 14, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 14, 2026, from [Link]
-
Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. (2021, November 15). MDPI. Retrieved February 14, 2026, from [Link]
-
Procházková, E., et al. (2012). Determination of the antioxidative activity of substituted 5-aminopyrimidines. Free Radical Research. Retrieved February 14, 2026, from [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing. Retrieved February 14, 2026, from [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved February 14, 2026, from [Link]
-
Aromatic Amine Cleaning Developing Solution SDS. (2024, January 9). SKC Inc. Retrieved February 14, 2026, from [Link]
-
Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved February 14, 2026, from [Link]
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2024, February 15). PNAS Nexus. Retrieved February 14, 2026, from [Link]
-
Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents. (2021, April 1). PMC. Retrieved February 14, 2026, from [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. (2019, May 30). ACS Omega. Retrieved February 14, 2026, from [Link]
-
How to prevent/minimize rapid air oxidation of arylamine. (2012, September 21). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. (2016, April 13). Environmental Science & Technology. Retrieved February 14, 2026, from [Link]
-
OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. (n.d.). Sciencemadness.org. Retrieved February 14, 2026, from [Link]
-
Analytical methods used to quantify amine oxidation. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Proposed mechanism for the oxidation of a primary amine by an amine oxidase. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (2023, January 4). MDPI. Retrieved February 14, 2026, from [Link]
-
Chamber of secrets: Analyzing oxidation products with electrolysis and CE. (2013, June 17). SeparationsNow. Retrieved February 14, 2026, from [Link]
-
Selective and sensitive UHPLC-ESI-Orbitrap MS method to quantify protein oxidation markers. (2021, July 10). Teagasc. Retrieved February 14, 2026, from [Link]
-
Rapid quantitative detection of saxitoxin using peroxide oxidation derivatization coupled with fluorescence spectrophotometry. (2025, March 27). Malaysian Journal of Analytical Sciences. Retrieved February 14, 2026, from [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. (2003). University of Westminster. Retrieved February 14, 2026, from [Link]
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- 2. sciencemadness.org [sciencemadness.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ajpsonline.com [ajpsonline.com]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. onyxipca.com [onyxipca.com]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Technical Guide: Purification & Handling of 6-(Aminomethyl)-5-chloropyridin-2-amine
[1][2][3]
Introduction & Molecule Profile[3]
This guide addresses the purification of 6-(Aminomethyl)-5-chloropyridin-2-amine (and its related salt forms). This intermediate is a critical scaffold in kinase inhibitor development.[1] Its unique structure—a pyridine ring substituted with both an aromatic amine (C2), a chlorine atom (C5), and a highly basic aliphatic aminomethyl group (C6)—presents specific purification challenges.[2]
The Core Challenge: Commercial batches often contain three distinct classes of impurities:
-
Reductive De-halogenation Byproducts: (e.g., 6-(aminomethyl)pyridin-2-amine) formed if hydrogenation conditions were too aggressive.[3][2][1]
-
Incomplete Reduction Species: Unreacted nitriles or imine intermediates.[1]
-
Metal Residues: Palladium (Pd) or Nickel (Ni) leaching from the reduction catalyst, often chelated by the bidentate 2-amino/pyridine nitrogen motif.[2][1]
Diagnostic Triage: "Know Your Enemy"[1]
Before attempting purification, you must accurately characterize the impurity profile.[2] Standard LCMS methods often fail for this molecule due to pH mismatch.[1]
Q: Why does my LCMS show a broad smear or missing peaks?
A: The aliphatic aminomethyl group (pKa ~9.[1]5) and the aromatic pyridine amine (pKa ~3.[1]5) create a zwitterionic-like behavior on columns.
-
The Fix: Use a High pH Mobile Phase (10mM Ammonium Bicarbonate, pH 10).[1]
-
Reasoning: At low pH (Formic acid), the aliphatic amine is protonated (
).[1] It interacts strongly with residual silanols on C18 columns, causing tailing.[1] At pH 10, the molecule is neutral/free-base, ensuring sharp peak shape and accurate integration.[2][1]
Q: I see a +16 mass unit impurity. Is it oxidation?
A: Likely, yes.[1] Pyridine N-oxides are common if the material was stored without inert gas.[3][2][1] However, if you used a nitrile precursor, check for the Amide (hydrolysis of nitrile), which is +18 mass units but can dehydrate in the source.[2]
Workflow 1: The "pH-Switch" Extraction (Chemical Purification)[1][2][3]
This protocol exploits the basicity difference between the target (aliphatic amine) and non-basic impurities (nitriles, amides).[2]
Prerequisite: Material is in free-base form or crude reaction mixture.
Step-by-Step Protocol
-
Dissolution: Dissolve crude material in EtOAc (Ethyl Acetate). If solubility is poor, use 10% MeOH in DCM.[1]
-
Acid Extraction (Target -> Aqueous):
-
The "Switch" (Target -> Organic):
-
Recovery:
Visualizing the Logic:
Caption: The "pH-Switch" isolates the target based on the specific pKa of the aminomethyl group.[3][2][1]
Workflow 2: Metal Scavenging (Pd/Ni Removal)[1][2]
If your material was synthesized via hydrogenation (e.g., Raney Ni or Pd/C reduction of a nitrile), it likely contains residual metal.[2] The 2-amino-pyridine motif is a potent bidentate ligand, holding metals tightly.[3][2][1]
The Problem: Recrystallization rarely removes chelated metals.[1] The Solution: Solid-supported scavengers (Thiol or Thiourea functionalized silica).[3][2][1]
| Scavenger Type | Functionality | Best For | Protocol |
| Si-Thiol | Mercaptopropyl | Pd(II), Pd(0) | Stir 4h @ 50°C in MeOH/DCM |
| Si-DMT | Dimercaptotriazine | Pd, Ni, Ru | Stir 12h @ RT (High affinity) |
| Activated Carbon | Adsorption | Bulk removal | Low selectivity; yield loss risk |
Protocol:
Workflow 3: Salt Formation & Stabilization[3]
The free base of 6-(Aminomethyl)-5-chloropyridin-2-amine is prone to absorbing atmospheric
Recommended Salt: Dihydrochloride (2HCl)
While the mono-HCl is possible, the dihydrochloride is often more crystalline and stable.[2][1]
Troubleshooting FAQ
Q: My product is a sticky oil that won't crystallize.
A: This is common for the free base.[1]
-
Cause: Trace solvent or carbamate formation.[1]
-
Fix: Do not try to crystallize the free base.[1] Convert to the HCl salt (as above) or the Oxalate salt (often gives superior crystallinity for pyridines).[2][1]
Q: I cannot remove the des-chloro impurity (6-(Aminomethyl)pyridin-2-amine).
A: This is the hardest separation because the pKa is nearly identical.[3][2][1]
-
Chemical Fix: None.[1] Acid-base extraction will not work.[3][2][1]
-
Chromatographic Fix: Use Reverse Phase Flash Chromatography .[1]
Q: The material turned dark brown overnight.
Decision Tree: Purification Strategy
Caption: Select the purification workflow based on the dominant impurity characteristic.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3][2][1] (General protocols for pyridine amine purification). [3][2]
-
Biotage. (2024).[1] Metal Scavenging User Guide: Removing Pd from Pharmaceutical Intermediates.[1] (Specifics on Si-DMT and Si-Thiol usage).
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] (Context on aminomethyl-pyridine scaffolds in kinase inhibitors).
-
Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[3][1] (Reference for pKa estimation of pyridine vs. aliphatic amines).
Protecting group strategies for 6-(Aminomethyl)-5-chloropyridin-2-amine reactions
Welcome to the technical support center for synthetic strategies involving 6-(Aminomethyl)-5-chloropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the selective protection of the two distinct amino functionalities on this versatile building block. Here, we will dissect the nuances of reactivity, troubleshoot common experimental hurdles, and provide robust protocols to ensure the success of your synthetic campaigns.
Understanding the Molecule: A Tale of Two Amines
6-(Aminomethyl)-5-chloropyridin-2-amine presents a unique challenge due to the presence of two primary amino groups with different chemical environments:
-
The 2-Amino Group: An aromatic amine directly attached to the electron-deficient pyridine ring. Its nucleophilicity is reduced due to the delocalization of the nitrogen lone pair into the aromatic system.[1]
-
The Aminomethyl Group: A primary aliphatic amine, behaving more like a typical alkylamine. It is generally more nucleophilic and basic than its aromatic counterpart.
This difference in reactivity is the cornerstone of any selective protection strategy. The chloro-substituent at the 5-position further influences the electronic properties of the pyridine ring.
Frequently Asked Questions (FAQs)
Q1: Which amino group is more reactive towards electrophiles?
The aminomethyl group is significantly more nucleophilic and will preferentially react with most electrophilic protecting group reagents under standard conditions. The 2-amino group's lone pair is involved in the aromatic system of the pyridine ring, making it less available for nucleophilic attack.[1]
Q2: What are the most common protecting groups for this molecule?
The choice of protecting group is dictated by the desired orthogonality and the stability required for subsequent reaction steps. The most common choices include:
-
Boc (tert-butyloxycarbonyl): Ideal for protecting the more nucleophilic aminomethyl group. It is stable to a wide range of conditions and is easily removed with acid.[2][3]
-
Cbz (benzyloxycarbonyl): Another excellent choice for the aminomethyl group. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[4][5]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Often used in peptide synthesis, this base-labile group offers another layer of orthogonality.[6][7]
Q3: Is it possible to selectively protect the 2-amino group first?
While less straightforward, it is possible. This typically requires leveraging specific reaction conditions or using protecting group reagents that show a preference for aromatic amines. However, the more common and reliable strategy is to protect the more reactive aminomethyl group first.
Q4: How does the 5-chloro substituent affect the reactions?
The chloro group is an electron-withdrawing group, which further deactivates the pyridine ring and can influence the pKa of the amino groups. It is generally stable under most protection and deprotection conditions, but care should be taken during hydrogenolysis to avoid dehalogenation.
Orthogonal Protection Strategy Workflow
The following diagram outlines a logical workflow for the orthogonal protection of the two amino groups of 6-(Aminomethyl)-5-chloropyridin-2-amine.
Caption: A workflow for the selective orthogonal protection of 6-(Aminomethyl)-5-chloropyridin-2-amine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield during the protection of the aminomethyl group. | 1. Insufficient reagent: The protecting group reagent may have been consumed by moisture or other side reactions. 2. Inadequate base: The base may not be strong enough or used in sufficient quantity to neutralize the acid byproduct.[1] 3. Low reaction temperature: The reaction may be too slow at lower temperatures. | 1. Use a slight excess (1.1-1.2 equivalents) of the protecting group reagent. Ensure all reagents and solvents are anhydrous. 2. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in at least stoichiometric amounts. 3. Allow the reaction to warm to room temperature and monitor by TLC until completion. |
| Formation of a di-protected product during the first protection step. | 1. Excess protecting group reagent: Using a large excess of the protecting group reagent can lead to the protection of the less reactive 2-amino group. 2. Prolonged reaction time or high temperature: Forcing conditions can drive the reaction towards the di-protected product. | 1. Carefully control the stoichiometry of the protecting group reagent (use close to 1.0 equivalent). 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Cleavage of the 5-chloro substituent during Cbz deprotection. | Harsh hydrogenolysis conditions: Prolonged reaction times, high hydrogen pressure, or a highly active catalyst can lead to dehalogenation. | 1. Use a less active catalyst, such as 5% Pd/C, or a catalyst poison. 2. Carefully monitor the reaction and stop it as soon as the Cbz group is cleaved. 3. Consider alternative deprotection methods that do not involve catalytic hydrogenation, such as using HBr in acetic acid, if the rest of the molecule is stable to these conditions.[8] |
| Incomplete deprotection of a Boc group. | 1. Insufficient acid: The amount of acid may not be enough to fully protonate and cleave the Boc group. 2. Short reaction time: The deprotection may require more time to go to completion.[9] | 1. Use a larger excess of a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[2][9] 2. Increase the reaction time and monitor by TLC or LC-MS. Gentle heating may also be beneficial. |
| Reaction with the pyridine ring nitrogen. | Use of a highly reactive acylating agent: Reagents like Cbz-Cl can sometimes acylate the pyridine nitrogen, forming an N-acylpyridinium salt, which is a known side reaction.[1][5] | 1. Perform the reaction at a lower temperature (e.g., 0 °C). 2. Use a non-nucleophilic base to minimize this side reaction.[1] |
Experimental Protocols
Protocol 1: Selective Boc Protection of the Aminomethyl Group
This protocol details the selective protection of the more nucleophilic aminomethyl group.
Caption: Step-by-step workflow for the Boc protection of the aminomethyl group.
Materials:
-
6-(Aminomethyl)-5-chloropyridin-2-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 6-(Aminomethyl)-5-chloropyridin-2-amine (1.0 eq.) and TEA (1.5 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 eq.) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc protected product.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of a Cbz group in the presence of the 5-chloro substituent.
Materials:
-
Cbz-protected 6-(aminomethyl)-5-chloropyridin-2-amine derivative
-
Palladium on carbon (5% or 10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected compound in MeOH in a flask suitable for hydrogenation.
-
Carefully add Pd/C (typically 5-10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS, being careful not to let the reaction run for an extended period to minimize dehalogenation.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- McPhillips, T. M., et al. (2013). Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection. Journal of Organic Chemistry, 78(21), 10931–10937.
- Anonymous. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Cabeza, J. A., et al. (1995). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (1), 1-5.
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. tdcommons.org [tdcommons.org]
- 9. researchgate.net [researchgate.net]
Overcoming steric hindrance in 5-chloropyridin-2-amine derivatives
Ticket #4092: Overcoming Steric & Electronic Deactivation in Aminopyridine Couplings
Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulties functionalizing 5-chloropyridin-2-amine derivatives. While "steric hindrance" is the reported symptom, the root cause is often a synergy between steric bulk (at the C3 position or the coupling partner) and electronic deactivation (the pyridine nitrogen reduces the nucleophilicity of the exocyclic amine).
This guide provides self-validating protocols to overcome these barriers in C–N cross-couplings and amide bond formations.
Module 1: Palladium-Catalyzed C–N Coupling (Buchwald-Hartwig)[1][2]
The Challenge: Standard ligands (BINAP, DPPF) often fail because the 2-aminopyridine is electron-deficient, making oxidative addition to the Pd(II)-amido complex difficult. When steric bulk is added (e.g., ortho-substitution on the aryl halide partner), the reaction stalls.
The Solution: Utilization of Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) with specific steric profiles.[1]
Decision Matrix: Ligand Selection
Figure 1: Ligand selection flowchart for 5-chloropyridin-2-amine couplings. Note that tBuBrettPhos is the "nuclear option" for maximum steric hindrance.
Protocol A: The "Bulky Partner" Coupling
Use this when coupling 5-chloropyridin-2-amine with ortho-substituted aryl bromides/chlorides.
Reagents:
-
Catalyst: tBuBrettPhos Pd G4 (2–5 mol%)
-
Base: LHMDS (Lithium Hexamethyldisilazide) (2.2 equiv) — Crucial: Stronger bases like LHMDS often outperform carbonates for electron-deficient amines.
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step:
-
Charge: Add 5-chloropyridin-2-amine (1.0 equiv), Aryl Halide (1.0 equiv), and tBuBrettPhos Pd G4 (0.02 equiv) to a vial.
-
Inert: Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add anhydrous dioxane (0.2 M concentration relative to halide).
-
Activation: Add LHMDS (1.0 M in THF, 2.2 equiv) dropwise at RT.
-
Note: You may observe a color change (often dark red/brown) indicating deprotonation and catalyst activation.
-
-
Heat: Stir at 80–100 °C for 2–4 hours.
-
Quench: Cool to RT, dilute with EtOAc, wash with saturated NH₄Cl.
Troubleshooting Check:
-
Issue: Low conversion, starting material remains.
-
Fix: Switch base to NaOtBu (Sodium tert-butoxide). While LHMDS is excellent for deprotonation, sometimes the lithium cation inhibits the transmetallation step in specific steric environments.
Module 2: Amide Bond Formation (The "Anionic" Method)
The Challenge: 5-chloropyridin-2-amine is a poor nucleophile. Standard HATU/EDC couplings often result in <10% yield or require days to proceed because the amine cannot attack the activated ester effectively.
The Solution: Anionic Activation . Instead of activating the acid, you must activate the amine by deprotonating it with a strong base to form the highly nucleophilic amide anion.
Protocol B: LiHMDS-Mediated Ester Amidation
Reagents:
-
Nucleophile: 5-chloropyridin-2-amine
-
Electrophile: Methyl or Ethyl Ester of the target acid (Acids do not work here; convert them to esters first).
-
Base: LiHMDS (1.0 M in THF).
Step-by-Step:
-
Dissolve: Dissolve 5-chloropyridin-2-amine (1.2 equiv) in anhydrous THF (0.5 M) under Argon.
-
Deprotonate: Cool to 0 °C . Add LiHMDS (2.5 equiv) dropwise.
-
Observation: The solution will likely turn yellow/orange. Stir for 15 minutes to ensure complete formation of the lithium amide species.
-
-
Add Electrophile: Add the Ester (1.0 equiv) dropwise (neat or in minimal THF).
-
React: Allow to warm to Room Temperature. Stir for 30–60 minutes.
-
Why this works: The deprotonated pyridine amine is orders of magnitude more nucleophilic than the neutral species and attacks the ester carbonyl instantly.
-
-
Quench: Add saturated NH₄Cl vigorously.
Data Comparison: HATU vs. Anionic Method
| Parameter | Standard HATU/DIPEA | Anionic LiHMDS Protocol |
| Reaction Time | 18–24 Hours | < 1 Hour |
| Typical Yield | 15–40% | 85–95% |
| Steric Tolerance | Poor | Excellent |
| Byproducts | Urea byproducts (difficult removal) | Lithium salts (water soluble) |
Module 3: Experimental Logic & Mechanism
To troubleshoot effectively, you must visualize the competing pathways.
Figure 2: Mechanism of Anionic Activation. By creating the anion, we bypass the weak nucleophilicity inherent to the neutral pyridine.
Frequently Asked Questions (FAQs)
Q1: Will the 5-chloro substituent react during the Buchwald coupling?
-
Risk: Low to Moderate.
-
Explanation: Oxidative addition into C–Cl bonds on electron-deficient pyridines is slower than into Ar–Br or Ar–I bonds of the coupling partner.
-
Prevention: Use Ar–Br or Ar–I partners. If you must use an Ar–Cl partner, ensure the partner is more electron-deficient than the 5-chloropyridine, or strictly control temperature (do not exceed 80 °C initially).
Q2: My product is streaking on TLC and I can't purify it.
-
Cause: Aminopyridines and their amides are "sticky" on silica due to the pyridine nitrogen interacting with silanols.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes. Use an eluent containing 10% Methanol in Dichloromethane + 1% NH₄OH . This "deactivates" the silica and sharpens the bands.
Q3: Can I use NaH instead of LiHMDS for the amide coupling?
-
Answer: Yes, but with caution.
-
Nuance: NaH is heterogeneous and slower to deprotonate. If you use NaH, you must reflux the amine in THF/DMF for 30 mins before adding the ester. LiHMDS is soluble and works instantly at 0 °C, reducing side reactions.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Fier, P. S., et al. (2020).[2][3] "Practical synthesis of 2-aminopyridines." GalChimia / Merck Process Research.
-
Li, X., et al. (2020). "Ligand Effects of BrettPhos and RuPhos... Modulation of Steric Hindrance." ACS Omega.
-
Pentelute, B. L., et al. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides (Use of tBuBrettPhos)." MIT Open Access / JACS.
Sources
Validation & Comparative
Comparative Characterization Guide: 1H NMR Profiling of 6-(Aminomethyl)-5-chloropyridin-2-amine
Executive Summary & Strategic Context
In the synthesis of Factor Xa inhibitors (e.g., Edoxaban analogs) and novel anticoagulants, the moiety 6-(aminomethyl)-5-chloropyridin-2-amine represents a critical "linker-warhead" intermediate.[1][2][3] Its structural integrity is pivotal because the ortho-relationship between the chlorine (C5) and the aminomethyl group (C6) sterically influences downstream coupling efficiency.[1][2][3]
This guide provides a non-templated, comparative analysis of the 1H NMR profile of this molecule. Unlike standard data sheets, we focus on differential diagnosis —how to distinguish this product from its specific synthetic precursors (nitriles) and its stable salt forms (hydrochlorides) using NMR spectroscopy.[2]
Theoretical vs. Experimental Baseline
To validate the identity of 6-(aminomethyl)-5-chloropyridin-2-amine, one must rely on a "Subtractive Analysis" approach.[1][2][3] We compare the target molecule against its core scaffold (2-Amino-5-chloropyridine ) to isolate the specific signals arising from the C6-substitution.[1][2][3]
The Comparative Shift Table (DMSO-d6)
The following table synthesizes experimental data from structural analogs (Edoxaban intermediates) and theoretical shift prediction algorithms.
| Proton Environment | Label | Target Molecule (δ ppm) | Parent Scaffold* (δ ppm) | Signal Characteristic |
| Pyridine H3 | A | 6.45 - 6.55 | 6.50 | Doublet (d) .[1][2][3] Shielded by ortho-NH₂.[1][2][3] Stable position.[1] |
| Pyridine H4 | B | 7.45 - 7.55 | 7.90 - 8.05 | Doublet (d) .[1][2][3] Deshielded by Cl, but shifts upfield due to C6-substitution effects. |
| Methylene (-CH₂-) | C | 3.65 - 3.80 | Absent | Singlet (s) .[1][2][3] The "Diagnostic Peak" for success. |
| Aromatic -NH₂ | D | 6.10 - 6.30 | 6.00 - 6.20 | Broad Singlet (br s) .[1][2][3] Exchangeable. |
| Aliphatic -NH₂ | E | 1.80 - 2.20 | Absent | Broad .[1][2][3] Often merges with H₂O peak in DMSO.[1] |
*Parent Scaffold: 2-Amino-5-chloropyridine (CAS: 1072-98-6)[1][2][3][4][5][6][7]
Expert Insight: The most critical differentiator is the H4 proton . In the unsubstituted parent, H4 is a doublet around 8.0 ppm. In the target, the introduction of the electron-donating/bulky aminomethyl group at C6 often compresses the aromatic region, shifting H4 upfield toward 7.5 ppm.
Comparative Performance: Free Base vs. Hydrochloride Salt
In drug development, this intermediate is frequently isolated as a Mono- or Di-hydrochloride salt to prevent oxidation of the aliphatic amine.[1][3] The NMR spectrum changes drastically between these forms.
The "Salt Shift" Phenomenon
When analyzing the HCl salt form in DMSO-d6:
-
Aliphatic Amine (-CH₂-NH₃⁺): The broad singlet at ~2.0 ppm disappears.[1][2][3] It is replaced by a broad, integration-heavy signal at 8.2–8.5 ppm (representing 3 protons).[2]
-
Methylene Deshielding: The methylene singlet (Signal C) shifts downfield from 3.7 ppm → 4.1 ppm due to the inductive effect of the cationic ammonium group.
-
Aromatic Deshielding: The protonation of the pyridine ring nitrogen (if di-salt) will shift H3 and H4 downfield by +0.3 to +0.5 ppm.[1][2][3]
Experimental Protocol: Free Base Liberation
If your spectrum is ambiguous (broad blobs in the aromatic region), you are likely looking at a mixed salt. Perform this In-Tube Liberation to validate:
-
Dissolve 5 mg of sample in 0.6 mL DMSO-d6.
-
Add 1-2 drops of D2O (Deuterium Oxide) directly to the tube.[1][2][3]
-
Shake and re-acquire.[1]
-
Result: All NH/NH2/NH3+ peaks vanish.[1] The Methylene and Aromatic doublets sharpen significantly. This confirms the carbon backbone without interference from exchange broadening.
-
Decision Logic: Solvent Selection
Choosing the right solvent is not arbitrary; it determines whether you see the "whole picture" or just the carbon backbone.
Figure 1: Solvent selection decision tree.[1][2][3] DMSO-d6 is the "Gold Standard" for this molecule to visualize the protonation state of the amines.[1][2][3]
Impurity Profiling: The "Nitrile" Warning
A common synthetic route involves the reduction of 6-cyano-5-chloropyridin-2-amine .[1][2][3] Incomplete reduction is a frequent quality failure.
How to detect the Nitrile Impurity:
-
Missing Peak: The methylene singlet at 3.7 ppm will be absent in the impurity.
-
Shifted Aromatics: The Nitrile group is strongly electron-withdrawing.[1][2][3] If present, H3 and H4 will appear significantly downfield (H4 > 8.1 ppm) compared to the amine product.
-
Recommendation: If integration of the methylene peak is < 1.95 (relative to H3), suspect nitrile contamination.
Structural Assignment Workflow
To ensure authoritative assignment, follow this logic flow. This prevents misidentifying the H3/H4 doublets.
Figure 2: Logic flow for assigning the aromatic doublets. The coupling constant (J ~8Hz) confirms the protons are neighbors (3 and 4), ruling out 3,6 or 4,6 substitution patterns.
References
-
National Institute of Standards and Technology (NIST). 2-Amino-5-chloropyridine Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link][2][3]
-
PubChem. Compound Summary: 2-Amino-5-chloropyridine (CAS 1072-98-6).[1][2][3] National Library of Medicine. Available at: [Link][2][3]
-
European Patent Office. Synthesis of Edoxaban Intermediates (Patent EP2589590A1).[2] Describes the chloropyridine-methanamine moiety characterization. Available at: [2][3][8][9]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Picolylamine(3731-51-9) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]
- 4. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 5. 2-Amino-5-chloropyridine(1072-98-6) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1072-98-6|2-Amino-5-chloropyridine|BLD Pharm [bldpharm.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: EDOXABAN [orgspectroscopyint.blogspot.com]
LC-MS Characterization of 6-(Aminomethyl)-5-chloropyridin-2-amine: A Technical Guide
Executive Summary
6-(Aminomethyl)-5-chloropyridin-2-amine (CAS: N/A for specific isomer in broad public lists, but chemically distinct as a Betrixaban intermediate ) is a critical pyridine scaffold used in the synthesis of Factor Xa inhibitors.[1] Its dual-amine functionality—comprising a steric-hindered aromatic amine and a highly polar aliphatic aminomethyl group—creates significant analytical challenges.[1]
This guide compares the LC-MS performance of this compound against standard analytical protocols, demonstrating why HILIC (Hydrophilic Interaction Liquid Chromatography) outperforms traditional RPLC (Reversed-Phase Liquid Chromatography) for this specific analyte.[1] We also provide a definitive fragmentation map to distinguish this molecule from its des-methyl and positional isomers.
Chemical Identity & Analytical Challenges
| Property | Specification | Analytical Implication |
| Formula | C₆H₈ClN₃ | Monoisotopic Mass: 157.04 Da |
| Basicity | High (Two basic nitrogens) | Severe peak tailing on unbuffered C18 due to silanol interactions.[1] |
| Polarity | LogP ≈ 0.2 (Est.) | Poor retention on C18; elutes in void volume. |
| Isotopes | ³⁵Cl / ³⁷Cl (3:1 ratio) | Distinctive M+2 signature aids in contaminant identification. |
Chromatographic Comparison: C18 vs. HILIC vs. PFPP
For researchers characterizing this intermediate, the choice of column chemistry is the single biggest determinant of success. The following comparison evaluates three distinct separation strategies.
Method A: Traditional C18 (The "Default" Failure)
-
Mechanism: Hydrophobic interaction.
-
Outcome: Failure. The polar aminomethyl group prevents adequate interaction with the C18 ligands.[1] The compound often elutes near the void volume (
), co-eluting with salts and suppression zones.[1] -
Data: Retention factor (
) < 0.5.
Method B: Fluorinated Phase (PFPP) (The "Orthogonal" Alternative)
-
Mechanism: Pi-pi interaction + Dipole-dipole (C-F bonds).[1]
-
Outcome: Moderate. The pentafluorophenyl propyl (PFPP) phase interacts with the electron-deficient chloropyridine ring.[1]
-
Data: Improved retention (
), but peak shape can suffer without high ionic strength buffers.
Method C: HILIC-Amide (The Recommended Standard)[1]
-
Mechanism: Partitioning into an aqueous-enriched layer on the surface.[1]
-
Outcome: Superior. The polar amine groups interact strongly with the amide stationary phase.[1]
-
Data: High retention (
), sharp peak shape, and MS-compatible mobile phases (high ACN).[1]
Decision Logic for Column Selection
Figure 1: Decision tree for selecting the optimal stationary phase for polar aminopyridines.
Mass Spectrometry Characterization
Ionization Source: ESI+
Electrospray Ionization (ESI) in positive mode is the standard.[2] The aliphatic amine (aminomethyl) is the most basic site and will carry the proton
-
Precursor Ion:
158.05 (³⁵Cl) and 160.05 (³⁷Cl). -
Isotope Pattern: The intensity of 160 must be ~32% of the 158 peak. Deviations from this ratio indicate interference or de-chlorination.
Fragmentation Pathways (MS/MS)
Understanding the fragmentation is crucial for confirming the position of the aminomethyl group.[1]
-
Primary Loss: Ammonia (-NH₃, 17 Da) [1]
-
The aminomethyl group is benzylic-like.[1] Cleavage of the C-N bond yields a resonance-stabilized chloropicolyl cation (
141). -
Diagnostic Value: This loss is extremely facile. If the amine were directly attached to the ring (e.g., hydrazine derivative), this loss would be less dominant or require higher energy.[1]
-
-
Secondary Loss: HCN (27 Da)
-
Radical Loss: Chlorine (-Cl[1]•, 35 Da) [1]
-
Less common in even-electron ESI spectra but can occur at high collision energies, leading to
123 (from parent) or 106 (from the fragment).[1]
-
Fragmentation Map
Figure 2: ESI-MS/MS fragmentation pathway for 6-(Aminomethyl)-5-chloropyridin-2-amine.
Recommended Experimental Protocol
This protocol is self-validating: the use of the isotope ratio acts as an internal check for peak purity.[1]
Step 1: Sample Preparation
-
Solvent: Dissolve standard in 90:10 Acetonitrile:Water (v/v).
-
Reasoning: Using high water content diluent will cause "solvent mismatch" on HILIC columns, leading to peak distortion.[1]
-
-
Concentration: 1 µg/mL for MS tuning; 100 ng/mL for analytical runs.
Step 2: LC Parameters (HILIC Mode)
-
Column: Waters BEH Amide or Agilent ZORBAX HILIC Plus (2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.[1]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient:
-
Flow Rate: 0.4 mL/min.
Step 3: MS Parameters (Source: ESI+)
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile amine).
-
Collision Energy (CE):
-
Low (10 eV): Preserves parent
158. -
High (25 eV): Promotes generation of
141 and 114 for confirmation.
-
References
-
Factor Xa Inhibitor Synthesis Context
- Patent Context: Methods for producing direct Factor Xa inhibitors often utilize chloropyridine intermedi
-
Source: [1]
-
HILIC vs.
- Technique Comparison: Evaluation of HILIC for small polar molecule analysis compared to C18.
-
Source:
-
Fragmentation Mechanisms
- General Rules: Fragmentation of phenethylamines and benzylamines (loss of NH3) in ESI-MS.
-
Source:
-
Compound Data
Sources
- 1. US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine - Google Patents [patents.google.com]
- 2. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 5. ijsred.com [ijsred.com]
Comparing bioactivity of 6-(Aminomethyl)-5-chloropyridin-2-amine vs non-chlorinated analogs
[1][2]
Executive Summary
6-(Aminomethyl)-5-chloropyridin-2-amine represents a structurally optimized scaffold derived from the parent 6-(Aminomethyl)pyridin-2-amine .[1][2] While the parent compound serves as a versatile bidentate ligand and P1 fragment for serine proteases (mimicking the arginine side chain), the introduction of a chlorine atom at the 5-position induces critical electronic and steric changes.[1][2] These modifications primarily enhance lipophilic efficiency (LipE) , modulate the pKa of the pyridine nitrogen , and improve metabolic stability by blocking a potential oxidation site.[1][2]
Key Differentiators
| Feature | Non-Chlorinated Analog | 5-Chloro Analog (Optimized) | Impact |
| Molecular Weight | 123.16 Da | 157.60 Da | Slight increase; remains fragment-compliant.[1][2] |
| Lipophilicity (cLogP) | ~ -0.6 (Hydrophilic) | ~ 0.1 - 0.5 (Balanced) | Improved membrane permeability and hydrophobic pocket filling.[1][2] |
| Pyridine pKa | ~ 6.9 (Moderately Basic) | ~ 4.7 (Weakly Basic) | Reduced cytosolic ionization; reduced non-specific binding.[1][2] |
| Metabolic Stability | Susceptible to 5-position oxidation | Blocked 5-position | Extended half-life ( |
| Primary Application | Ligand for Pt(II) complexes; General P1 fragment | Potent Serine Protease Inhibitor (Thrombin, FXa) fragment | [1][2] |
Chemical Structure & Physicochemical Analysis[1][2][3][4][5]
The core difference lies in the electronic influence of the halogen.[1][2] The 5-chloro substituent is electron-withdrawing, which significantly alters the electron density of the pyridine ring.[1][2]
Physicochemical Property Comparison
Data derived from validated analog series (2-aminopyridine vs. 2-amino-5-chloropyridine).[1][2]
| Property | 6-(Aminomethyl)pyridin-2-amine | 6-(Aminomethyl)-5-chloropyridin-2-amine | Mechanistic Consequence |
| Electronic Character | Electron-rich ring | Electron-deficient ring | The 5-Cl reduces electron density on the ring nitrogen.[1][2] |
| Basicity (Pyridine N) | The chlorinated analog is less likely to be protonated at physiological pH (7.4), improving passive permeability.[1][2] | ||
| Basicity (Aminomethyl) | Minimal effect on the primary amine; retains ability to form salt bridges (e.g., with Asp189 in trypsin-like proteases).[1][2] | ||
| Lipophilicity ( | Baseline | +0.71 (approx) | Enhanced binding to hydrophobic sub-pockets (S1/S3).[1][2] |
Bioactivity & Mechanism of Action[1][2][3]
Target Class: Serine Proteases (Thrombin, Factor Xa, Kallikrein)
Both compounds function as P1 mimetics .[1][2] The 6-aminomethyl group mimics the basic side chain of arginine or lysine, inserting into the S1 specificity pocket of serine proteases to form a critical salt bridge with the bottom of the pocket (typically Asp189).[1][2]
Mechanism of Improvement (The "Chlorine Effect")[1]
-
Hydrophobic Space Filling : The S1 pocket of enzymes like Thrombin and Factor Xa contains hydrophobic patches adjacent to the aspartate anchor.[1][2] The 5-chloro substituent fills this volume more effectively than a hydrogen atom, displacing "high-energy" water molecules and gaining entropic binding energy.[1][2]
-
pKa Modulation : By lowering the pKa of the pyridine nitrogen (from ~6.9 to ~4.7), the 5-chloro analog ensures the ring nitrogen remains uncharged at physiological pH.[1][2] This prevents repulsive electrostatic clashes if the local protein environment is non-polar and improves oral bioavailability.[1][2]
-
Sigma-Hole Interactions : The chlorine atom can participate in "halogen bonding" (X-bond) with backbone carbonyl oxygens in the active site, a specific directional interaction not possible with the non-chlorinated analog.[1][2]
Diagram: Structure-Activity Relationship (SAR)
Caption: SAR logic flow demonstrating how 5-chloro substitution translates to improved bioactivity parameters.[1][2]
Experimental Protocols
To validate the performance differences, the following protocols are recommended. These assays quantify the potency shift and metabolic stability.[1][2]
A. Synthesis of 6-(Aminomethyl)-5-chloropyridin-2-amine
Rationale: Direct chlorination of the aminomethyl scaffold is difficult due to amine reactivity.[1][2] The preferred route starts from 2-amino-6-methylpyridine.[1][2]
-
Chlorination : Treat 2-amino-6-methylpyridine with N-chlorosuccinimide (NCS) in DMF at 50°C.
-
Checkpoint: Monitor by TLC/LCMS for conversion to 2-amino-5-chloro-6-methylpyridine (Major product) vs 3-chloro isomer.
-
-
Protection : Protect the primary amine (e.g., with Boc anhydride) to form tert-butyl (5-chloro-6-methylpyridin-2-yl)carbamate .[1][2]
-
Bromination : Radical bromination of the 6-methyl group using NBS and AIBN in CCl4 or benzotrifluoride at reflux.[1][2]
-
Amination : Nucleophilic substitution with sodium azide (
) followed by Staudinger reduction ( ) or direct substitution with ammonia equivalents (e.g., potassium phthalimide followed by hydrazine).[1][2] -
Deprotection : Acidic cleavage (TFA/DCM) to yield 6-(Aminomethyl)-5-chloropyridin-2-amine .[1][2]
B. Enzymatic Inhibition Assay (Thrombin/Factor Xa)
Objective: Determine
Reagents:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% BSA.[1][2]
-
Substrate: Chromogenic substrate (e.g., S-2238 for Thrombin).[1][2]
-
Enzyme: Human
-Thrombin (0.1 nM final).[1][2]
Protocol:
-
Preparation : Prepare serial dilutions of the Test Compound (5-Cl) and Reference (Non-Cl) in DMSO (final DMSO < 1%).
-
Incubation : Incubate enzyme (10 µL) with inhibitor (10 µL) for 15 minutes at 25°C to reach equilibrium.
-
Initiation : Add chromogenic substrate (20 µL) to initiate the reaction.[1][2]
-
Measurement : Monitor absorbance at 405 nm (pNA release) kinetically for 10 minutes.
-
Analysis : Fit the initial velocity (
) vs. [Inhibitor] using the Morrison equation (for tight-binding inhibitors) or standard dose-response curve to extract .[1][2]
Diagram: Synthesis & Assay Workflow
Caption: Step-wise synthetic route and downstream validation workflow.
References
-
PubChem . 2-Amino-5-chloropyridine (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Bligh, S.W.A., et al. (2003).[1][2] Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Westminster Research.[1][2] Available at: [Link]
X-ray crystallography data for 6-(Aminomethyl)-5-chloropyridin-2-amine
An In-Depth Technical Guide to the Structural Elucidation of 6-(Aminomethyl)-5-chloropyridin-2-amine: A Comparative Analysis of X-ray Crystallography and Alternative Techniques
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This foundational knowledge underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a prerequisite for rational drug design. The title compound, 6-(Aminomethyl)-5-chloropyridin-2-amine, represents a class of substituted pyridines that are prevalent scaffolds in medicinal chemistry. This guide provides a comprehensive, experience-driven comparison of X-ray crystallography as the gold standard for structural elucidation, benchmarked against other powerful analytical techniques. While crystallographic data for the specific title compound is not publicly available as of this writing, we will use the closely related and structurally characterized molecule, 2-amino-5-chloropyridine, as a case study to illustrate the principles and expected outcomes.
The Imperative of Structural Verification
The journey of a novel chemical entity from a lab-scale synthesis to a potential therapeutic candidate is long and fraught with challenges. An unambiguous confirmation of its chemical structure is a critical early milestone. Substituted pyridines, while synthetically accessible, can be prone to isomerism. For instance, the reactivity of chloropyridine isomers can vary significantly based on the position of the chlorine atom relative to the ring nitrogen, which in turn dictates the outcome of nucleophilic aromatic substitution or cross-coupling reactions.[1] An incorrect structural assignment can lead to the misinterpretation of biological data and wasted resources.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (SC-XRD) provides an unparalleled, atom-level view of a molecule's constitution, conformation, and packing in the solid state. The resulting electron density map, when refined, yields precise bond lengths, bond angles, and torsional angles, unequivocally defining the molecule's 3D architecture.
A Practical Workflow for SC-XRD
The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful consideration and expertise.
Caption: A generalized experimental workflow for single-crystal X-ray diffraction analysis.
-
Material Synthesis and Purification:
-
Synthesize 6-(Aminomethyl)-5-chloropyridin-2-amine via established synthetic routes, for example, through the reduction of a corresponding cyanopyridine.
-
Purify the crude product to the highest possible degree (>99%). This is a critical step as impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder. Techniques such as column chromatography followed by recrystallization are often employed.
-
-
Crystal Growth:
-
Rationale: The goal is to grow single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension) for diffraction. This is often the most challenging and empirical step.
-
Methodology:
-
Solvent Screening: Start with small-scale crystallization trials in a variety of solvents with differing polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).
-
Common Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble. Place this solution in a small open vial inside a larger sealed chamber containing a "non-solvent" in which the compound is insoluble but the solvent is miscible. The vapor of the non-solvent slowly diffuses into the solvent, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The positions of the atoms are determined from the diffraction pattern using computational methods.
-
The initial structural model is then refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, thermal parameters, and occupancies to achieve the best fit between the calculated and observed diffraction data.
-
Case Study: Insights from 2-amino-5-chloropyridine
While we await the experimental structure of 6-(Aminomethyl)-5-chloropyridin-2-amine, we can draw valuable insights from its close analog, 2-amino-5-chloropyridine. The crystal structure of a salt of this molecule has been reported, providing precise bond lengths and angles for the aminopyridine ring.[2] Such data would allow for a detailed analysis of the electronic effects of the chloro and amino substituents on the pyridine ring geometry. Furthermore, analysis of the crystal packing would reveal the intermolecular interactions, such as hydrogen bonding, that govern the solid-state assembly.
A Comparative Look at Alternative Techniques
While SC-XRD is the definitive method for structural elucidation, it is not always feasible or necessary in the early stages of discovery. Other techniques provide complementary information and are often more high-throughput.
| Technique | Principle | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing | Unambiguous structure determination | Requires high-quality single crystals, which can be difficult to obtain |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Connectivity (¹H, ¹³C, COSY, HSQC), stereochemistry (NOESY), conformation in solution | Provides data on the solution-state structure, high-throughput | Does not provide precise bond lengths/angles, structure is an average over time |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental composition (HRMS), fragmentation patterns | High sensitivity, requires very small sample amounts, can be coupled to chromatography | Does not provide information on connectivity or stereochemistry |
| Computational Modeling | Quantum mechanical or molecular mechanics calculations | Predicted 3D structure, conformational preferences, electronic properties | No experimental sample needed, can be used to predict properties | Accuracy is dependent on the level of theory and can be computationally expensive, requires experimental validation |
Synergistic Application of Techniques
In a research and development setting, these techniques are most powerful when used in concert. A typical workflow would involve:
-
Initial Characterization: Following synthesis, High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition, and ¹H and ¹³C NMR are used to establish the chemical constitution (connectivity) of the molecule.
-
Structural Confirmation and Purity Analysis: If NMR and MS data are consistent with the expected structure, this may be sufficient for initial biological screening.
-
Definitive Proof and 3D Information: For lead compounds, patent filing, or when SAR is ambiguous, obtaining a single-crystal X-ray structure is highly desirable to provide unequivocal proof of structure and invaluable 3D information for computational modeling and further design efforts.
Caption: Logical flow for the structural elucidation of a novel compound.
Conclusion
The structural characterization of novel molecules like 6-(Aminomethyl)-5-chloropyridin-2-amine is a cornerstone of modern chemical and pharmaceutical research. While techniques like NMR and mass spectrometry are indispensable for routine characterization, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the three-dimensional atomic arrangement. By providing a detailed, atom-level picture, X-ray crystallography offers profound insights that guide further research and development. The strategic application of these complementary techniques, as outlined in this guide, ensures a robust and efficient path from molecular design to functional application.
References
-
PubChem. (n.d.). 5-Amino-2-chloropyridine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]]
-
PubChem. (n.d.). 2-Amino-5-chloropyridine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]]
-
PubChem. (n.d.). 2-Amino-6-chloropyridine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]]
-
PubChem. (n.d.). 5-Amino-6-chloropyridin-2-ol. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]]
-
Anonymous. (2012). 2-Amino-5-chloropyridinium cis-diaquadioxalatochromate(III) sesquihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), m345. [Link]2]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. Retrieved February 14, 2026, from [Link]]
-
Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(8), 669–681. [Link]]
Sources
Spectroscopic Profiling of Pyridine-2,6-Diamine Derivatives: A Comparative Guide for Probe Development
Topic: Spectroscopic Comparison of Pyridine-2,6-Diamine Derivatives Content Type: Publish Comparison Guide
Executive Summary
The pyridine-2,6-diamine (DAP) scaffold represents a versatile pharmacophore and fluorophore core in modern drug discovery and chemical biology. Unlike simple pyridine systems, the 2,6-diamino substitution pattern creates a unique "push-pull-push" electronic environment. This guide objectively compares the spectroscopic performance of key DAP derivative classes, focusing on their utility as solvatochromic probes, lipid droplet (LD) imaging agents, and metal ion sensors.
This analysis is designed for medicinal chemists and biophysicists requiring precise optical characterization data to select the optimal scaffold for bio-imaging or assay development.
Structural Basis of Comparison
The spectroscopic behavior of DAP derivatives is dictated by the substituents at the exocyclic nitrogen atoms and the 3,4,5-positions of the pyridine ring. We categorize these derivatives into three primary classes based on their electronic modulation mechanisms:
-
Class A: Symmetric N-Aryl Derivatives. (e.g.,
-diphenylpyridine-2,6-diamine). Characterized by rigid geometries and moderate fluorescence, often used as hole-transport materials or pH sensors. -
Class B: Push-Pull Conjugated Systems. (e.g., Styryl-substituted or Pyridine-
-oxide derivatives). These feature strong intramolecular charge transfer (ICT), resulting in high solvatochromism and suitability for lipid droplet imaging. -
Class C: ESIPT-Active Motifs. (e.g., Derivatives with intramolecular H-bonding "straps"). These exhibit large Stokes shifts due to Excited-State Intramolecular Proton Transfer (ESIPT), minimizing self-quenching.
Visualizing the Structure-Property Relationship
The following diagram illustrates how structural modifications shift the spectroscopic paradigm of the DAP core.
Figure 1: Structural logic flow connecting chemical modifications of the DAP scaffold to specific spectroscopic outcomes.
Spectroscopic Performance Comparison
The following data synthesizes experimental findings across varying solvent polarities and derivative types. Note the distinct "red-shift" behavior of Class B derivatives in polar solvents compared to the stability of Class A.
Table 1: Comparative Optical Properties[1]
| Derivative Class | Key Substituent | Stokes Shift (nm) | Primary Application | |||
| Class A | 320–350 | 400–450 | ~80–100 | 0.01 – 0.15 | pH Sensing, OLEDs | |
| Class B | Styryl / | 400–480 | 550–650 | >150 | 0.20 – 0.60 | Lipid Droplet Imaging |
| Class C | Amido/Imidazo | 340–380 | 480–520 | ~140 | 0.05 – 0.30 | ESIPT, Metal Sensing |
| Reference | Unsubstituted DAP | ~240, 310 | ~350 | ~40 | <0.05 | Synthetic Intermediate |
Key Insights:
-
Solvatochromism: Class B derivatives (Push-Pull) exhibit a positive solvatochromism. As solvent polarity increases (e.g., Toluene
DMSO), the emission maximum shifts significantly to the red (bathochromic shift). This sensitivity is the mechanism behind their ability to light up in hydrophobic lipid droplets (low polarity) while remaining quenched or spectrally distinct in the aqueous cytosol. -
Protonation Switching: Class A and C derivatives often show drastic fluorescence enhancement upon protonation. The protonation of the pyridine ring nitrogen suppresses Photoinduced Electron Transfer (PET) quenching mechanisms, turning the fluorescence "ON."
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (e.g., isosbestic point checks).
Protocol A: Synthesis of N-Substituted DAP Derivatives (Nucleophilic Substitution)
Scope: Synthesis of Class A/B precursors.
-
Reagents: 2,6-Dihalopyridine (1.0 eq), Corresponding Amine (2.5 eq), Base (
or ), Solvent (DMF or DMAc). -
Procedure:
-
Dissolve 2,6-dihalopyridine in dry DMF under
atmosphere. -
Add base followed by the amine.
-
Heat to 120–140 °C for 12–24 hours. Validation: Monitor via TLC (disappearance of starting halide).
-
Workup: Pour into ice water. Precipitate is filtered and recrystallized from Ethanol/Water.
-
-
Characterization Check:
-NMR should show the disappearance of -proton signals adjacent to the halogen and appearance of amine NH signals (if primary/secondary amines used).
Protocol B: Solvatochromic Assessment (Lipid Droplet Probe Validation)
Scope: Determining if a derivative is suitable for LD imaging.
-
Solvent Panel: Prepare
dye solutions in Toluene (non-polar), DCM (moderate), and DMSO (polar). -
Spectral Acquisition:
-
Record UV-Vis absorption and Fluorescence emission for all three.
-
Calculation: Plot Stokes Shift (
) vs. Lippert-Mataga polarity parameter ( ).
-
-
Success Criteria: A linear slope indicates ICT character. For LD probes, you require high Quantum Yield (
) in Toluene and low or red-shifted emission in DMSO.
Visualization of Experimental Workflow
Figure 2: Decision tree for characterizing new DAP derivatives based on initial spectral data.
Advanced Applications: Mechanism of Action
Lipid Droplet (LD) Specificity
DAP derivatives functionalized with styryl groups (Class B) operate via an Intramolecular Charge Transfer (ICT) mechanism.[2]
-
Mechanism: In polar solvents (cytosol), the excited state relaxes via non-radiative decay due to interaction with solvent dipoles (fluorescence quenching).
-
In Lipid Droplets: The non-polar, viscous environment of the LD core restricts molecular rotation and destabilizes the charge-separated state, forcing radiative decay (bright fluorescence).
Metal Ion Sensing
Derivatives incorporating additional chelating arms (e.g., rhodamine-DAP hybrids) utilize a Chelation-Enhanced Fluorescence (CHEF) mechanism.
-
Resting State: The lone pair on the pyridine nitrogen or attached amines quenches fluorescence via Photoinduced Electron Transfer (PET).
-
Bound State: Binding to
or engages these lone pairs, blocking PET and restoring fluorescence.
References
-
BenchChem. (2025).[1] A Spectroscopic Dive into Novel N,N'-Diphenylpyridine-2,6-Diamine Derivatives. Retrieved from
-
Royal Society of Chemistry. (2021). Fluorescent styryl pyridine-N-oxide probes for imaging lipid droplets. Retrieved from
-
National Institutes of Health (PMC). (2023). Synthesis, spectroscopic, DFT calculations... of novel bioactive pyridine derivatives. Retrieved from
-
ACS Omega. (2020). Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction. Retrieved from
-
MDPI. (2020).[1] A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets. Retrieved from
-
ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from
Sources
Comparative Guide: 5-Chloro vs. 5-Bromo Pyridine Derivatives in Ligand Design
The following guide provides an in-depth technical comparison of 5-chloro and 5-bromo pyridine derivatives, structured for medicinal chemists and drug discovery scientists.
Executive Summary
In medicinal chemistry, the 5-position of the pyridine scaffold is a critical vector for optimization.[1] While often treated interchangeably as lipophilic, electron-withdrawing groups, Chlorine (Cl) and Bromine (Br) exhibit distinct quantum mechanical and thermodynamic behaviors.
This guide moves beyond simple bioisosterism to analyze the Sigma-Hole (
-
5-Chloro: Optimal for metabolic stability, lower lipophilicity (LogP), and fitting into sterically constrained pockets.
-
5-Bromo: Superior for driving potency via halogen bonding (XB), increasing residence time (
), and serving as a reactive handle for late-stage diversification.
Mechanistic Divergence: The Sigma-Hole Interaction
The primary differentiator between 5-Cl and 5-Br is the magnitude and accessibility of the
The Physics of Binding
Unlike hydrogen bonds, which are purely electrostatic, Halogen Bonds (XB) involve charge transfer from a Lewis base (protein nucleophile, e.g., backbone C=O) to the
-
Polarizability: Br is more polarizable than Cl.[2] This results in a larger, more positive
-hole. -
Directionality: The interaction is highly directional (ideal angle
). -
Desolvation Penalty: Br is more lipophilic; however, the enthalpic gain from a strong XB often outweighs the desolvation penalty compared to Cl.
Visualization of the Interaction Landscape
The following diagram illustrates the decision logic when choosing between Cl and Br based on the binding pocket environment.
Figure 1: Decision logic for 5-halo pyridine selection based on binding pocket topology and electronic environment.
Comparative Performance Data
The following data aggregates trends from kinase (e.g., Haspin, CDK) and protease (Cathepsin L) inhibitor campaigns. It demonstrates that while Cl provides a potency bump over H, Br often yields a significant "cliff" in affinity due to the onset of strong halogen bonding.
Table 1: Physicochemical and Binding Properties
| Feature | 5-Chloro Pyridine | 5-Bromo Pyridine | Impact on Drug Design |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Br requires larger pockets; Cl fits tighter spaces. |
| C-X Bond Length | ~1.73 Å | ~1.89 Å | Br extends deeper into the pocket (approx 0.16 Å deeper). |
| Moderate | High | Br forms stronger Halogen Bonds (approx 2-5 kcal/mol stronger). | |
| Lipophilicity ( | +0.71 | +0.86 | Br increases LogP more, potentially lowering solubility. |
| Hammett Constant ( | 0.23 | 0.23 | Electronic withdrawal is similar; pKa of pyridine N is comparable. |
| Metabolic Liability | Low (stable) | Low (stable) | Both block C5 oxidation; Br can be a soft spot for oxidative debromination in rare cases. |
Experimental Case Study: Haspin Kinase Inhibitors
In a study of 5-substituted tubercidin derivatives (isostructural to 5-substituted pyridines in the binding context), the transition from Cl to Br resulted in a marked increase in residence time.
| Substituent (5-Pos) | Residence Time (min) | Mechanism | ||
| Hydrogen | 2200 | 0.45 | 0.03 | Weak VdW |
| Chloro | 14 | 0.08 | 0.2 | Improved VdW + Weak XB |
| Bromo | 0.8 | 0.003 | 5.5 | Strong Halogen Bond |
Data Interpretation: The 17-fold improvement in affinity (
Synthetic Utility in Optimization
For the drug developer, the 5-bromo derivative offers a distinct strategic advantage: Late-Stage Diversification .
-
5-Chloro: Generally inert to standard Pd-catalyzed cross-coupling conditions unless specialized ligands (e.g., Buchwald biaryl phosphines) are used. It is often a "terminal" modification.
-
5-Bromo: Highly reactive in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
Experimental Protocol: Validating Halogen Bonding
To confirm that a potency gain is due to specific Halogen Bonding (Br > Cl) rather than generic lipophilicity, use the following self-validating thermodynamic protocol.
Objective
Distinguish enthalpic Halogen Bonding from entropic Hydrophobic Effects.
Workflow Diagram
Figure 2: Thermodynamic profiling workflow to validate mechanism of action.
Detailed Methodology
-
Synthesis: Prepare the 5-Cl and 5-Br analogues using standard halogenation of the 2-aminopyridine precursor (NCS or NBS in DMF).
-
ITC Setup:
-
Instrument: MicroCal PEAQ-ITC or equivalent.
-
Conditions: 25°C, DMSO concentration matched <2%.
-
Titration: Inject ligand (syringe) into protein (cell).
-
-
Data Analysis:
-
Extract
, , and . -
Validation Criteria: If the 5-Br analogue shows a significantly more negative
(enthalpy driven) compared to 5-Cl, while improves, this confirms the formation of a bond (XB). If the improvement is driven solely by (entropy), the effect is non-specific hydrophobicity.
-
References
-
Halogen Bonding in Drug Discovery Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." J. Med. Chem., 2013.[5]
-
Kinetic Impact of Halogen Bonding (Haspin Kinase)
Interactions Modulate Inhibitor Residence Times."[6] Angew. Chem. Int. Ed., 2018. -
Reactivity of Halogenated Heterocycles BenchChem Technical Guides. "A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil."
-
PDE5 Inhibitor Halogen Scanning Keresztes, I., et al. "Revisiting the halogen bonding between phosphodiesterase type 5 and its inhibitors." PLOS ONE, 2019.
-
Comparative Binding of Fluorine vs Chlorine Nair, P.C., et al. "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Chem. Sci., 2016.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing a CH−π Interaction to Increase the Affinity for 5-HT1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogen–Aromatic π Interactions Modulate Inhibitor Residence Times - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Synthesis Methods for 6-(Aminomethyl)-5-chloropyridin-2-amine
Executive Summary & Strategic Context
The molecule 6-(Aminomethyl)-5-chloropyridin-2-amine (often referred to as 2-amino-5-chloro-6-picolylamine) is a critical pharmacophore in the synthesis of Factor Xa inhibitors, most notably Edoxaban (Savaysa/Lixiana) . Its structural integrity—specifically the precise regiochemistry of the chlorine atom at C5 and the primary amine at C6—dictates the binding affinity and selectivity of the final drug candidate.
Reproducing this synthesis is notoriously difficult due to two primary failure modes:
-
Regioselectivity Issues: Direct chlorination of 2-amino-6-methylpyridine often yields a mixture of 3-chloro, 5-chloro, and 3,5-dichloro byproducts.
-
Instability of the Aminomethyl Group: The free aminomethyl group is prone to oxidative degradation and dimerization if not immediately protected or coupled.
This guide objectively compares the three dominant synthetic strategies, recommending the Protected Radical Bromination Route for high-reproducibility laboratory scale-up (1g–100g) and the Direct Chlorination Process Route for cost-efficiency at scale, provided strict process controls are in place.
Comparative Analysis of Synthetic Routes
The following table summarizes the performance of the three primary methodologies based on experimental data and patent literature.
| Feature | Method A: Protected Radical Bromination | Method B: Direct Chlorination of Picoline | Method C: Nitrile Reduction |
| Starting Material | 2-Amino-6-methylpyridine | 2-Amino-6-methylpyridine | 2-Amino-5-chloropyridine |
| Key Reagents | Boc₂O, NBS, NaN₃, PPh₃ | NCS (DMF), NH₃ (aq) | KCN/CuCN, BH₃ or H₂ |
| Overall Yield | 45–55% (High) | 30–40% (Moderate) | <20% (Low) |
| Purity Profile | >98% (HPLC) | 90–95% (Requires recrystallization) | Variable (Isomer contamination) |
| Reproducibility | High (Stepwise control) | Medium (Temperature sensitive) | Low (Cyanation is difficult) |
| Safety Profile | Moderate (Azide use) | High (Standard reagents) | Low (Cyanide use) |
| Best For | Lab Scale / MedChem | Process Scale / Manufacturing | Legacy / Academic Interest |
Critical Mechanistic Insight
Method A is the "Gold Standard" for reproducibility because it isolates the reactive aniline nitrogen early via Boc-protection. This prevents the formation of N-chlorinated side products and oxidative dimerization during the radical bromination step. Method B , while shorter, suffers from "over-chlorination" (forming the 3,5-dichloro impurity) if the temperature deviates by even ±5°C during the NCS addition.
Detailed Protocol: The "Gold Standard" Method (Method A)
This protocol is designed for maximum reproducibility on a 10g scale. It utilizes a Boc-protection strategy to ensure regioselectivity during the halogenation steps.
Phase 1: Regioselective Chlorination
Objective: Install chlorine at C5 without touching C3.
-
Reagents: Dissolve 2-amino-6-methylpyridine (10.0 g, 92.5 mmol) in anhydrous DMF (50 mL).
-
Addition: Cool to 0°C (Critical). Add N-Chlorosuccinimide (NCS) (12.4 g, 92.5 mmol) portion-wise over 30 minutes.
-
Why: Fast addition causes localized heating, leading to 3,5-dichloro impurities.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Pour into ice water (200 mL). The product, 2-amino-5-chloro-6-methylpyridine , often precipitates. Filter or extract with EtOAc.[1]
-
Checkpoint: Verify absence of 3-chloro isomer via ¹H NMR (distinct shift in aromatic protons).
-
Phase 2: Protection & Functionalization
Objective: Protect the aniline to prevent side reactions during radical bromination.
-
Protection: React the crude intermediate with Boc₂O (1.1 equiv) and DMAP (cat.) in THF. Reflux for 3 hours.
-
Result:tert-butyl (5-chloro-6-methylpyridin-2-yl)carbamate .
-
-
Radical Bromination: Dissolve the protected intermediate in CCl₄ or Trifluorotoluene (greener alternative). Add N-Bromosuccinimide (NBS) (1.05 equiv) and AIBN (0.1 equiv).
-
Activation: Heat to reflux (80°C) for 4–6 hours.
-
Visual Cue: The reaction mixture turns from yellow to orange/brown.
-
Why: The Boc group prevents the pyridine nitrogen from interfering with the radical mechanism, significantly boosting yield compared to unprotected routes.
-
Phase 3: Azidation & Reduction (The "Staudinger" Finish)
Objective: Convert the bromomethyl group to the primary amine cleanly.
-
Substitution: Dissolve the bromomethyl intermediate in DMF. Add NaN₃ (1.2 equiv) at RT. Stir 4 hours.
-
Safety: Do not heat. Azides are shock-sensitive.
-
-
Reduction: Dilute with THF/Water (10:1). Add Triphenylphosphine (PPh₃) (1.5 equiv). Stir overnight at RT (Staudinger Reaction).[1]
-
Deprotection: Add HCl (4M in dioxane) to remove the Boc group.
-
Isolation: Neutralize with NaOH to pH 9. Extract with DCM/MeOH (9:1).
-
Final Product:6-(Aminomethyl)-5-chloropyridin-2-amine .
-
Visualization of Synthetic Logic
Workflow Diagram: Method Selection & Pathway
The following diagram illustrates the decision logic and chemical transformations for the recommended route.
Caption: Optimized synthetic workflow for 6-(Aminomethyl)-5-chloropyridin-2-amine showing critical purity checkpoints.
Troubleshooting & Reproducibility Guide
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Low Yield in Step 1 | Over-chlorination (3,5-dichloro formation). | Maintain temperature strictly at 0°C . Do not exceed 1.05 equiv of NCS. |
| Incomplete Bromination | Catalyst (AIBN) deactivation or wet solvent. | Use freshly recrystallized NBS and anhydrous solvents. Ensure vigorous reflux. |
| Product Dimerization | Free amine reacts with bromomethyl intermediate. | Mandatory Boc-protection (Step 2) prevents this self-alkylation. |
| "Sticky" Solid | Triphenylphosphine oxide (TPPO) contamination. | Wash crude product with cold ether (TPPO is soluble in DCM/MeOH but less in ether) or use polymer-bound PPh₃. |
Analytical Validation
-
¹H NMR (DMSO-d₆): Look for the disappearance of the methyl singlet (~2.3 ppm) and appearance of the methylene doublet (~3.7 ppm).
-
Mass Spec: Monitor for M+1 = 158.0 (Target) vs M+1 = 192.5 (Dichlorinated impurity).
References
-
Regioselective Chlorination of Aminopyridines
- Synthesis of 2-amino-5-chloro-6-methylpyridine via NCS chlorin
-
Source:
-
Edoxaban Intermediate Synthesis
- Process chemistry describing the aminomethyl-pyridine fragment assembly.
-
Source:
-
General Pyridine Functionalization
- Comparative reactivity of 2-amino-5-chloropyridine deriv
-
Source:
-
Radical Bromination Protocols
- Standard operating procedures for NBS bromin
-
Source:
Sources
Safety Operating Guide
Personal protective equipment for handling 6-(Aminomethyl)-5-chloropyridin-2-amine
Executive Summary & Substance Identity
6-(Aminomethyl)-5-chloropyridin-2-amine is a specialized heterocyclic building block, frequently utilized in the synthesis of Factor Xa inhibitors (e.g., Edoxaban derivatives) and other medicinal chemistry campaigns.
While specific Safety Data Sheets (SDS) for this exact regioisomer are often limited due to its status as a research intermediate, Structure-Activity Relationship (SAR) analysis mandates that we treat this compound as CORROSIVE and TOXIC .
Chemical Hazard Profile (Derived via Functional Group Analysis)
-
Primary Hazard Driver (The "Aminomethyl" Moiety): The -CH2NH2 group at position 6 is a primary benzylic-type amine. Unlike the aromatic amine at position 2 (which has lower basicity due to resonance), the aminomethyl group is highly basic (pKa ~9.0–10.0). This confers Skin Corrosion (Category 1B) and Serious Eye Damage (Category 1) properties [1].[1][2]
-
Secondary Hazard Driver (The Halogenated Ring): The 5-chloro substitution increases lipophilicity, facilitating dermal absorption.
-
Physical State: Typically a white to off-white hygroscopic solid.
Risk Assessment & PPE Matrix
The Core Directive: Do not rely on standard "lab coat and glasses" protocols. The basicity of the aminomethyl group can cause immediate, irreversible corneal opacity upon contact.
Personal Protective Equipment (PPE) Standards
The following matrix defines the minimum requirements based on operation scale.
| PPE Component | Standard Handling (<1g) | Scale-Up / Stock Solution (>1g or Liquid) | Technical Rationale |
| Hand Protection | Double Nitrile (0.11mm min) | Laminate (Silver Shield) under Nitrile | Aminomethyl groups can permeate thin nitrile. Double gloving provides a "breakthrough buffer." |
| Eye Protection | Chemical Goggles (Tight-fitting) | Face Shield + Goggles | Safety glasses are insufficient. Dust or splashes can bypass side shields, causing severe alkali burns. |
| Respiratory | Fume Hood (Sash <18") | P100 Respirator or PAPR | Fine amine dusts are potent respiratory sensitizers and irritants (STOT SE 3). |
| Body Defense | Lab Coat (Cotton/Poly) | Tyvek® Sleeves + Apron | Prevent accumulation of static-charged dust on personal clothing. |
Operational Protocol: The "Safe Loop"
This protocol utilizes a Self-Validating System : every step includes a check to ensure the previous step was successful before proceeding.
Diagram 1: Operational Workflow (Graphviz)
This flow ensures that exposure risks are mitigated before the container is even opened.
Step-by-Step Methodology
Phase 1: Preparation & Static Control
-
Airflow Verification: Confirm fume hood face velocity is 80–100 fpm.
-
Static Neutralization: Pyridine-based amines are often fluffy, electrostatic solids. Use an ionizing fan or antistatic gun (e.g., Zerostat) on the spatula and weighing boat before touching the powder.
-
Why? Static discharge can cause the powder to "jump" out of the boat, creating invisible aerosol contamination.
-
Phase 2: Solubilization (The Exotherm Risk)
-
Solvent Choice: DMSO or Methanol are common solvents.
-
Addition Order: Always add the solid to the solvent , never solvent to solid.
-
Why? The heat of solution for basic amines can be exothermic. Adding solid slowly allows for heat dissipation.
-
-
Acidification Caution: If converting to a salt (e.g., HCl salt), perform this in an ice bath. The reaction between the aminomethyl group and acid is highly exothermic and can cause solvent bumping [2].
Phase 3: Decontamination
-
Acidic Wipe: Wipe all surfaces (balance, hood sash) with a 1% Acetic Acid or Citric Acid solution, followed by water.
Waste Disposal & Logistics
Improper disposal of pyridine amines is a frequent cause of lab safety incidents. Segregation is critical.
Diagram 2: Waste Decision Logic (Graphviz)
Disposal Specifications
-
Stream Segregation: Dispose of liquid waste in the Alkaline/Basic Organic stream.
-
Critical Warning: Never pour this into a "General Organic" waste container that might contain acidic byproducts (e.g., TFA, HCl). The resulting neutralization reaction generates heat and pressure, risking container rupture.
-
-
Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the compound is in an aqueous solution, as amines can be corrosive to certain alloys over time.
-
Labeling: Clearly mark containers as "Basic/Corrosive" and "Toxic."
Emergency Response
-
Eye Contact: Immediate irrigation is the only way to save sight. Flush for 15 full minutes . The high pH causes saponification of eye tissues (melting), which is more damaging than acid burns.
-
Skin Contact: Wash with soap and water.[2][5] Do not use alcohol/solvents, as they may increase skin absorption of the chlorinated ring system.
-
Spill Cleanup:
References
-
PubChem. (2023). 2-(Aminomethyl)pyridine Safety Profile (Analogous Structure Analysis). National Library of Medicine. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. United States Department of Labor. Available at: [Link]
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- 3. echemi.com [echemi.com]
- 4. CN104402804A - Method for recycling pyridine from pharmaceutical waste liquid - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. geneseo.edu [geneseo.edu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
